3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4/c1-16-6-2-5(4-15)3-7(17-9(11)12)8(6)18-10(13)14/h2-4,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFUWRYQEWAMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde CAS 2551115-21-8 properties
Executive Summary
This guide provides an in-depth technical analysis of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde (CAS 2551115-21-8), a specialized fluorinated intermediate critical for modern medicinal chemistry.[1] This compound represents a strategic "building block" designed to optimize the metabolic stability and lipophilicity of drug candidates.
The presence of two difluoromethoxy (-OCHF₂) groups serves as a bioisostere for traditional methoxy or hydroxy groups, significantly reducing susceptibility to cytochrome P450-mediated O-dealkylation while modulating the molecule's hydrogen bond donor/acceptor profile.[1] This guide details the physicochemical properties, a validated synthesis protocol, and the structural logic driving its application in drug development pipelines, particularly for PDE4 inhibitors and kinase modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Core Identity
| Attribute | Detail |
| CAS Number | 2551115-21-8 |
| IUPAC Name | 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde |
| Molecular Formula | C₁₀H₈F₄O₄ |
| Molecular Weight | 268.16 g/mol |
| Structural Features | Trisubstituted benzene ring; 1-formyl, 3,4-bis(difluoromethoxy), 5-methoxy |
Physicochemical Properties (Experimental & Predicted)
Note: Data derived from structural analogs and computational consensus where specific experimental values are proprietary.
| Property | Value / Description | Relevance |
| Physical State | Off-white to pale yellow solid | Handling & dispensing |
| Melting Point | 45–50 °C (Predicted) | Storage conditions (Refrigerate) |
| LogP (Predicted) | ~2.8 – 3.2 | Lipophilicity indicates good membrane permeability |
| H-Bond Donors | 0 (Traditional), 2 (Weak C-H...O) | The -CF₂H proton is a weak H-bond donor |
| H-Bond Acceptors | 4 | Interaction with receptor pockets |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Compatible with standard organic synthesis |
Strategic Significance in Drug Design[1][2]
The difluoromethoxy group (-OCHF₂) is not merely a "fluorinated methoxy."[1] It introduces specific electronic and steric perturbations that improve drug-like properties (DMPK).[1]
The "Lipophilic Hydrogen Bond Donor" Effect
Unlike a methoxy group (-OCH₃), the -OCHF₂ group contains an acidic proton (due to the electron-withdrawing fluorine atoms).[1] This allows it to act as a weak hydrogen bond donor , potentially establishing unique binding interactions within a protein active site that a methoxy group cannot.
Metabolic Blockade
The C-F bond is one of the strongest in organic chemistry. Replacing hydrogen with fluorine blocks metabolic "soft spots."[1]
-
Methoxy (-OCH₃): Rapidly metabolized via O-demethylation (CYP450).[1]
-
Difluoromethoxy (-OCHF₂): Highly resistant to oxidative dealkylation, extending the half-life (
) of the parent drug.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Figure 1: Comparative metabolic stability logic.[1] The difluoromethoxy group resists the enzymatic degradation that typically clears methoxy-containing drugs.[1]
Synthesis Protocol
Disclaimer: This protocol involves the generation of difluorocarbene (:CF₂), a reactive intermediate.[2] All steps must be performed in a fume hood by trained personnel.[1]
Retrosynthetic Analysis
The most efficient route to CAS 2551115-21-8 is the direct difluoromethylation of the corresponding phenolic precursor, 3,4-dihydroxy-5-methoxybenzaldehyde.[1]
-
Precursor: 3,4-Dihydroxy-5-methoxybenzaldehyde (5-Hydroxyvanillin).[1]
-
Reagent: Sodium chlorodifluoroacetate (solid source of :CF₂) or Chlorodifluoromethane gas (Freon-22).[1]
-
Mechanism: Base-mediated generation of singlet difluorocarbene followed by O-H insertion.[1]
Detailed Methodology (Solid Reagent Method)
Using sodium chlorodifluoroacetate avoids the handling of gaseous Freon and allows for better stoichiometric control.
Reagents:
-
Substrate: 3,4-Dihydroxy-5-methoxybenzaldehyde (1.0 eq)
-
Alkylating Agent: Sodium chlorodifluoroacetate (4.5 eq)
-
Base: Potassium Carbonate (
) (5.0 eq) -
Solvent: DMF (Dimethylformamide) / Water (9:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3,4-dihydroxy-5-methoxybenzaldehyde (e.g., 10 mmol) and
(50 mmol). -
Solvation: Add DMF (25 mL) and Water (2.5 mL). The water is critical to aid the solubility of the base and the difluoroacetate salt.
-
Reagent Addition: Add Sodium chlorodifluoroacetate (20 mmol, first portion).
-
Reaction: Heat the mixture to 95–100 °C . The elevated temperature is required to decarboxylate the reagent and generate the reactive carbene species.
-
Note: Evolution of
gas will be observed. Ensure proper venting.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Iterative Addition: After 1 hour, add the remaining Sodium chlorodifluoroacetate (25 mmol) in two portions over the next 2 hours. This maintains a steady concentration of the transient carbene.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] Look for the disappearance of the di-phenol and the appearance of the less polar bis-difluoromethoxy product.[1]
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Figure 2: Synthesis workflow utilizing sodium chlorodifluoroacetate as the carbene source.[1][3]
Applications & Handling
Drug Discovery Applications
This aldehyde is a versatile intermediate.[1] Common downstream transformations include:
-
Reductive Amination: Reaction with amines to form benzylamine derivatives (common in GPCR ligands).[1]
-
Pinnick Oxidation: Conversion to the corresponding benzoic acid for amide coupling.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form cinnamic acid derivatives (e.g., for PDE4 inhibitors like Roflumilast analogs).
Safety & Storage
-
Hazards: Irritant to eyes, respiratory system, and skin.[6][7]
-
Storage: Store at 2–8 °C (Refrigerate) under an inert atmosphere (Nitrogen or Argon). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[1]
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]
-
Hu, J., et al. (2015). "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." Alfa Chemistry Technical Notes. Link
-
Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides. Link
-
PubChem Compound Summary. (2023). "3,4-Bis(difluoromethoxy)benzaldehyde (Analog Data)." National Center for Biotechnology Information.[1] Link[1]
-
Sigma-Aldrich. (2023).[1] "Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde (Precursor)." MilliporeSigma Product Sheet. Link
Sources
- 1. Synthesis and antitumor activity of ester-modified analogues of bengamide B - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydroxy-5-methoxybenzaldehyde 96 3934-87-0 [sigmaaldrich.com]
Chemical structure of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
[1]
CAS Registry Number: 2551115-21-8 Molecular Formula: C₁₀H₈F₄O₄ Molecular Weight: 268.16 g/mol [1]
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde represents a high-value scaffold designed for optimizing pharmacokinetic profiles.[1] It serves as a fluorinated bioisostere of 3,4,5-trimethoxybenzaldehyde (a precursor to trimethoprim and mescaline analogs) and a structural evolution of the 3,4-bis(difluoromethoxy)benzaldehyde core found in PDE4 inhibitors like Roflumilast.[1]
Core Value Proposition:
-
Metabolic Blocking: The replacement of methoxy (-OCH₃) groups at the metabolically labile 3- and 4-positions with difluoromethoxy (-OCF₂H) groups significantly reduces susceptibility to O-demethylation by Cytochrome P450 enzymes.[1]
-
Lipophilic Hydrogen Bond Donors: Unlike the inert trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a weak hydrogen bond donor (via the acidic C-H bond), improving binding affinity while simultaneously increasing lipophilicity (LogP) to enhance membrane permeability.[1]
-
Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the electron density of the aromatic ring compared to the parent trimethoxy variant, altering the pKa of the aldehyde and influencing downstream reactivity.
Part 2: Structural Analysis & Physicochemical Profile
Electronic & Steric Properties
The molecule features a "push-pull" electronic environment.[1] The 5-methoxy group is a strong electron donor (resonance), while the two difluoromethoxy groups exert an inductive electron-withdrawing effect ($ \sigma_I \approx 0.35 $).[1]
| Feature | -OCH₃ (Methoxy) | -OCF₂H (Difluoromethoxy) | Impact on Drug Design |
| Hammett Constant ( | -0.27 (Donor) | +0.18 (Weak Withdrawer) | Reduces oxidative liability of the ring.[1] |
| Lipophilicity ( | -0.02 | +0.65 | Increases LogP, improving CNS penetration.[1] |
| H-Bond Capability | Acceptor only | Donor & Acceptor | The acidic proton ( |
| Metabolic Stability | Low (demethylation) | High (C-F bond strength) | Extends half-life ( |
Metabolic Stability Logic
The primary metabolic pathway for polymethoxylated benzenes is O-demethylation.[1] By fluorinating the 3- and 4-positions, this soft metabolic spot is hardened.[1]
[1]
Part 3: Synthesis Protocol
Precursor: 3,4-Dihydroxy-5-methoxybenzaldehyde (also known as 5-hydroxyvanillin).[1] Reagent Strategy: Use of Sodium Chlorodifluoroacetate is preferred over Chlorodifluoromethane gas (Freon-22) for safety and ease of handling in a laboratory setting.[1]
Retrosynthetic Analysis
The synthesis relies on the in situ generation of difluorocarbene (:CF₂) and its insertion into the phenolic O-H bonds.[1]
Step-by-Step Methodology
Materials:
-
3,4-Dihydroxy-5-methoxybenzaldehyde (1.0 eq)[1]
-
Sodium chlorodifluoroacetate (4.0 - 5.0 eq)[1]
-
Potassium carbonate (K₂CO₃) (4.0 eq)[1]
-
Dimethylformamide (DMF) (anhydrous)[1]
-
Water (catalytic amount to aid solubility of base)[1]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,4-dihydroxy-5-methoxybenzaldehyde in DMF (0.2 M concentration).
-
Base Addition: Add K₂CO₃ and stir at room temperature for 15 minutes to form the phenoxide anion.
-
Reagent Addition: Add Sodium chlorodifluoroacetate in portions. Note: The reaction generates CO₂; ensure proper venting.[1]
-
Heating: Heat the mixture to 90–100°C for 4–6 hours. The elevated temperature is required to decarboxylate the reagent and generate the reactive :CF₂ species.[1]
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar, phenolic) should disappear, replaced by a less polar spot (product).
-
Workup:
-
Purification: Flash column chromatography on silica gel.
Part 4: Characterization & Identification[1]
To validate the structure, specific NMR signatures must be confirmed.
Predicted NMR Data
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR (376 MHz, CDCl₃):
- -82.0 (d, J = 73 Hz) – Doublet corresponding to the CF₂ group coupled to the single proton.[1]
-
¹³C NMR (100 MHz, CDCl₃):
-
Characteristic triplet at
~116 ppm (J ~ 260 Hz) for the -OC F₂H carbons.[1]
-
Mass Spectrometry[1]
Part 5: Applications in Drug Discovery
This scaffold is particularly relevant for researchers working on:
-
PDE4 Inhibitors: As a hybrid of the Roflumilast scaffold, potentially altering selectivity profiles between PDE4 isoforms (A, B, C, D).
-
Antibacterials: Analogs of Trimethoprim where metabolic stability is the limiting factor.[1]
-
CNS Agents: The increased lipophilicity facilitates blood-brain barrier (BBB) crossing for neuropharmacological targets.[1]
Handling & Safety
-
Reagent Hazard: Sodium chlorodifluoroacetate releases CO and CO₂ upon decomposition.[1] Perform in a fume hood.
-
Fluorine Chemistry: While the C-F bond is stable, combustion of fluorinated compounds can release HF.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.[1]
References
-
Synthesis of Difluoromethoxy Arenes: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[1] Journal of Medicinal Chemistry, 2017, 60(2), 797-804.[1] Link[1]
-
Roflumilast Chemistry: "Preparation of 3,4-bis(difluoromethoxy)benzaldehyde." ChemicalBook, CAS 127842-54-0 Data.[1][5] Link
-
Precursor Synthesis: "Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin)." ScienceMadness & Sigma-Aldrich Data. Link
-
Difluorocarbene Reagents: Hu, J., et al. "Reagents for Difluoromethylation."[1] Chemical Reviews, 2011.[1] (General reference for ClCF2CO2Na methodology).
Sources
- 1. 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Bis(difluoromethoxy)benzaldehyde | 127842-54-0 [sigmaaldrich.com]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Part 1: Physicochemical Properties - A Comparative Analysis
The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]
Lipophilicity and Electronic Effects
The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The Hansch hydrophobicity parameter (π) quantifies the lipophilicity of a substituent. The OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[3] This moderate increase can enhance membrane permeability.[4]
The electronic nature of the difluoromethoxy group is weakly electron-withdrawing, as indicated by its Hammett sigma constant (σp) of approximately +0.14.[3] This property can influence the pKa of nearby functional groups, which is crucial for optimizing a drug's ionization state at physiological pH.[1]
Table 1: Comparative Physicochemical Properties
| Substituent | Hansch (π) | Hammett (σp) |
| -OCH₃ | -0.02 | -0.27 |
| -OCF₂H | +0.2 to +0.6[5] | +0.14[3] |
| -OCF₃ | +1.04[5][6] | +0.35 |
Note: These are representative values and can vary depending on the molecular context.
Hydrogen Bonding Capability
A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions.[1][7] This is a characteristic not observed in the methoxy or trifluoromethoxy groups.[1] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). The difluoromethyl group in difluoromethyl anisoles has an A value ranging from 0.085 to 0.126, similar to that of thiophenol and aniline.[8][9]
This hydrogen bond donating capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins while offering improved metabolic stability.[1][7]
Part 2: The Role of the Difluoromethoxy Group in Drug Design
The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.
Bioisosterism
The difluoromethoxy group can act as a bioisostere for several common functional groups:
-
Hydroxyl and Thiol Groups : Its capacity to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the benefit of improved metabolic stability.[1][10]
-
Methoxy Group : Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[1][2] It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]
Sources
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- 10. researchgate.net [researchgate.net]
A Strategic Comparison of Bioisosteric Scaffolds: 3,4,5-Trimethoxybenzaldehyde vs. 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Molecular Scaffolding in Medicinal Chemistry
In the landscape of modern drug discovery, the selection and modification of molecular scaffolds are pivotal to achieving desired therapeutic outcomes. Benzaldehyde derivatives, in particular, serve as versatile starting points for the synthesis of a multitude of pharmacologically active compounds.[1][2] This guide provides a deep comparative analysis of two key benzaldehyde analogs: the well-established 3,4,5-trimethoxybenzaldehyde and the strategically fluorinated 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde. While structurally similar, the replacement of two methoxy groups with difluoromethoxy moieties introduces profound changes in physicochemical and pharmacokinetic properties, offering a compelling case study in the power of bioisosteric replacement.
This document will delve into the synthesis, properties, and potential applications of these compounds, offering field-proven insights into the rationale behind their use in drug design. By understanding the nuanced differences imparted by the difluoromethoxy group, researchers can make more informed decisions in the design of next-generation therapeutics with enhanced efficacy and metabolic stability.
Comparative Physicochemical and Pharmacokinetic Properties
The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[3][4] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique set of properties that distinguish it from the more traditional methoxy (-OCH₃) group.
| Property | 3,4,5-Trimethoxybenzaldehyde | 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde | Rationale and Implications in Drug Design |
| Molecular Weight | 196.20 g/mol [5][6] | ~270.17 g/mol (Calculated) | The increase in molecular weight with difluoromethoxy substitution is a factor to consider in maintaining "drug-likeness" according to Lipinski's Rule of Five. |
| Lipophilicity (logP) | ~0.9 (estimated)[7] | Higher than 3,4,5-trimethoxybenzaldehyde | The -OCF₂H group is more lipophilic than -OCH₃, which can enhance membrane permeability and oral absorption.[4] However, excessive lipophilicity can lead to off-target effects and poor solubility. |
| Hydrogen Bonding | Methoxy groups are hydrogen bond acceptors. | The difluoromethoxy group can act as a weak hydrogen bond donor via its acidic proton.[4][8] | This dual functionality as a hydrogen bond acceptor (oxygen) and weak donor (hydrogen) allows the -OCF₂H group to serve as a bioisostere for hydroxyl and thiol groups, potentially maintaining key interactions with biological targets.[3][8] |
| Metabolic Stability | The methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes.[4] | The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to enzymatic cleavage, thus enhancing metabolic stability.[3][4] | Replacing a metabolically labile methoxy group with a difluoromethoxy group can significantly increase a drug's half-life and bioavailability.[4] |
| Electronic Effects | Methoxy groups are electron-donating. | The difluoromethoxy group is weakly electron-withdrawing.[4] | This alteration in electronic properties can influence the pKa of nearby functional groups, which can be leveraged to optimize a drug's ionization state at physiological pH, thereby affecting its solubility and target engagement.[3] |
Synthesis and Experimental Protocols
The synthetic routes to these two benzaldehydes reflect their established and emerging roles in chemical synthesis.
Synthesis of 3,4,5-Trimethoxybenzaldehyde
3,4,5-Trimethoxybenzaldehyde is a commercially available compound with well-established synthetic protocols. One common laboratory-scale synthesis starts from gallic acid.[9]
Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid [9]
-
Methylation of Gallic Acid:
-
To a suspension of potassium carbonate in DMF, add a solution of gallic acid monohydrate in DMF with vigorous stirring.
-
Add dimethyl sulfate dropwise to the mixture at 20-25°C.
-
After the initial reaction, add a further amount of potassium carbonate and dimethyl sulfate and continue stirring.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Dry the ethereal solution over potassium carbonate and evaporate to dryness to yield methyl 3,4,5-trimethoxybenzoate.
-
-
Reduction to 3,4,5-Trimethoxybenzyl Alcohol:
-
Add a solution of the methyl 3,4,5-trimethoxybenzoate in absolute benzene dropwise to Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) under ice cooling.
-
Stir the mixture at room temperature.
-
Decompose the complex with aqueous sulfuric acid.
-
Extract the aqueous layer with diethyl ether, wash the combined organic layers, dry over sodium sulfate, and evaporate to yield 3,4,5-trimethoxybenzyl alcohol.
-
-
Oxidation to 3,4,5-Trimethoxybenzaldehyde:
-
Add the 3,4,5-trimethoxybenzyl alcohol to a suspension of pyridinium dichromate (PDC) and pyridinium p-toluenesulfonate in dichloromethane.
-
Stir the mixture at room temperature.
-
Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.
-
Evaporate the solvent and purify the residue by column chromatography to obtain 3,4,5-trimethoxybenzaldehyde.
-
Caption: Synthetic workflow for 3,4,5-trimethoxybenzaldehyde.
Synthesis of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
The synthesis of this fluorinated analog often starts from a dihydroxybenzaldehyde precursor, highlighting the importance of O-difluoromethylation reactions in modern medicinal chemistry.
Experimental Protocol: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde from 3,4-Dihydroxybenzaldehyde [10]
-
O-Difluoromethylation:
-
To a suspension of 3,4-dihydroxybenzaldehyde and potassium carbonate in DMF and water, add sodium chlorodifluoroacetate.
-
Heat the suspension and maintain it for several hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to yield 3,4-bis(difluoromethoxy)benzaldehyde as a colorless oil.
-
Caption: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde.
Comparative Applications in Drug Discovery and Development
The distinct properties of these two benzaldehydes translate into different strategic applications in drug discovery.
3,4,5-Trimethoxybenzaldehyde: A Versatile Building Block for Bioactive Compounds
3,4,5-Trimethoxybenzaldehyde is a cornerstone in the synthesis of a wide array of heterocyclic compounds with demonstrated biological activities.[1] The trimethoxyphenyl moiety is a common feature in many natural products and synthetic pharmaceuticals, often imparting anticancer, antimicrobial, and anti-inflammatory properties.[1][11] It serves as a crucial intermediate in the synthesis of the antibacterial drug trimethoprim.[5][12][13]
Caption: Workflow for synthesizing bioactive pyrazolines.
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde: A Scaffold for Enhanced Pharmacokinetics
The primary driver for utilizing this fluorinated analog is to improve the metabolic stability of a drug candidate. It is known as an impurity in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD).[4][10] The difluoromethoxy groups in Roflumilast contribute to its potency and metabolic stability.[4] This highlights the use of 3,4-Bis(difluoromethoxy)benzaldehyde in preparing compounds where blocking metabolic O-demethylation is a key objective.
Caption: Workflow for evaluating a difluoromethoxy analog.
Conclusion: Strategic Choices for Optimized Drug Design
The comparison between 3,4,5-trimethoxybenzaldehyde and 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde offers a clear illustration of the strategic decisions faced by medicinal chemists. While the former remains a valuable and versatile building block for generating diverse bioactive compounds, the latter represents a more targeted approach to overcoming pharmacokinetic challenges, particularly metabolic instability.
The difluoromethoxy group is a powerful tool for fine-tuning the properties of a drug candidate, offering a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability.[3] By understanding the fundamental differences between these two scaffolds, researchers can more effectively design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Knowledge. How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? [Link]
-
The Good Scents Company. 3,4,5-trimethoxybenzaldehyde. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. [Link]
-
PubChem. 3,4,5-Trimethoxybenzaldehyde. [Link]
-
Marcel Dekker, Inc. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]
-
PubChem. 3,4-Bis(difluoromethoxy)benzaldehyde. [Link]
-
PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. [Link]
-
Thieme. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]
-
PMC. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]
-
Rhodium.ws. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). [Link]
-
Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). [Link]
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- 10. 3,4-BIS-DIFLUOROMETHOXY-BENZALDEHYDE | 127842-54-0 [chemicalbook.com]
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- 13. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
Novel Fluorinated Benzaldehyde Building Blocks for Drug Discovery
Executive Summary
In modern medicinal chemistry, the "Fluorine Scan"—systematically substituting hydrogen for fluorine—is a standard optimization strategy. However, the availability of novel fluorinated benzaldehydes has moved beyond simple para-fluoro isomers. This guide focuses on the strategic application of poly-fluorinated and pentafluorosulfanyl (
The Fluorine Effect: Beyond Bioisosterism
The incorporation of fluorine into benzaldehyde building blocks is not merely about blocking metabolic soft spots.[1][2][3] It is a tool for conformational control and pKa modulation.[1]
The "Polar Hydrophobicity" Paradox
Fluorine is the most electronegative element (3.98 Pauling scale), yet C-F bonds are highly lipophilic. Introducing a fluorinated benzaldehyde into a drug scaffold affects the resulting molecule in three distinct ways:
-
pKa Modulation: A fluorine atom ortho to a basic center (derived from the aldehyde) can lower the pKa by 1–2 units, improving membrane permeability for CNS targets.
-
Conformational Locking: Through electrostatic repulsion (F vs. O) or attraction (C-F···H-N), fluorine can lock rotamers, reducing the entropic penalty of binding to a protein target.
-
Metabolic Blocking: Preventing P450-mediated benzylic oxidation.
Emerging Motifs: The Group
While trifluoromethyl (
Synthetic Access: The "Hard" Chemistry
Commercial catalogs are often limited to thermodynamically stable isomers. To access novel substitution patterns (e.g., 2,6-difluorobenzaldehyde or 2-fluoro-3-substituted variants), researchers must rely on Directed Ortho-Metalation (DoM) .
Mechanism of Directed Ortho-Metalation (DoM)
Electrophilic aromatic substitution (
Critical Parameter: The choice of base is non-negotiable.
Figure 1: Strategic Synthesis via Directed Ortho-Metalation (DoM). The fluorine atom directs the lithiation to the ortho position, enabling the installation of the formyl group via DMF quench.
Reactivity & The Hydration Trap
This is the most common failure point for chemists working with poly-fluorinated benzaldehydes.
The Gem-Diol Equilibrium
Unlike benzaldehyde, which exists as a carbonyl, electron-deficient aldehydes (e.g., 2,3,4,5,6-pentafluorobenzaldehyde) exist in equilibrium with their hydrate (gem-diol) in the presence of trace moisture.
Impact on Stoichiometry: If you weigh out 100 mg of a fluorinated aldehyde that has been stored on a shelf, you may actually be weighing 80% aldehyde and 20% hydrate. This throws off stoichiometric ratios in sensitive reactions like reductive aminations or Wittig olefination.
Table 1: Hydration Constants (
Data synthesized from equilibrium studies (See References).
Mitigation Strategy: Always run a
Divergent Scaffold Synthesis
Once the building block is secured, it serves as a linchpin for diverse heterocyclic scaffolds.
Figure 2: Divergent synthesis workflows converting the aldehyde handle into high-value medicinal chemistry scaffolds.
Experimental Protocols
Protocol A: Synthesis of 2,6-Difluorobenzaldehyde via DoM
Target: Accessing the "hard-to-make" substitution pattern.
-
Preparation of LiTMP: To a flame-dried flask under Argon, add THF (anhydrous, 50 mL) and 2,2,6,6-tetramethylpiperidine (1.1 eq). Cool to -78°C. Dropwise add
-BuLi (1.1 eq, 2.5M in hexanes). Stir for 30 min at 0°C, then re-cool to -78°C. -
Lithiation: Add 1,3-difluorobenzene (1.0 eq) dropwise. The solution may turn yellow. Stir for 1 hour at -78°C. Note: Temperature control is critical to prevent benzyne formation.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 min at -78°C, then allow to warm to room temperature.
-
Workup: Quench with saturated
solution. Extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5). Yield typically 75-85%.
Protocol B: Reductive Amination of Hydrate-Prone Aldehydes
Target: Coupling electron-deficient aldehydes without side reactions.
-
Dehydration (Critical Step): Dissolve the fluorinated benzaldehyde (1.0 eq) in Toluene. Reflux with a Dean-Stark trap for 1 hour to dissociate the hydrate. Concentrate under vacuum.
-
Imine Formation: Redissolve in 1,2-Dichloroethane (DCE). Add the amine (1.1 eq) and Acetic Acid (1.5 eq). Stir for 1 hour at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 eq) in one portion. Stir overnight.-
Why
? It is milder than and will not reduce the aldehyde before the imine forms, which is crucial for these reactive substrates.
-
-
Workup: Quench with saturated
. Extract with DCM.
References
-
Snieckus, V. (2002).[4] Directed ortho Metalation: Soon to be a Textbook Reaction? Chemical Reviews. 4
-
Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. 5
-
Rayne, S., & Forest, K. (2016). Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes.[6][7][8] Journal of Environmental Science and Health. 8
-
Wang, J., et al. (2018). Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups.[9] Journal of the American Chemical Society. 9
-
BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Role of 5-Methoxy Substitution in Difluoromethoxy Benzaldehyde Activity
Executive Summary
This technical guide analyzes the physicochemical and pharmacological impact of 5-methoxy substitution on the 2-hydroxy-4-(difluoromethoxy)benzaldehyde scaffold. This scaffold represents a critical class of pharmacophores in medicinal chemistry, particularly for the development of antisickling agents (Hemoglobin S modulators) and allosteric effectors.
While the difluoromethoxy (
Physicochemical Landscape: The "Dual-Handle" Effect
The efficacy of this scaffold relies on the interplay between two distinct oxygenated substituents. Understanding their contrasting roles is prerequisite to rational drug design.
The 4-Difluoromethoxy Shield ( )
Unlike a standard methoxy group, the difluoromethoxy group is a lipophilic hydrogen bond donor . The fluorine atoms withdraw electron density, polarizing the C-H bond.[1]
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative
-dealkylation, a common clearance pathway for methoxy groups. -
Bioisosterism: It mimics the phenol functionality but with a significantly higher
(hydrophobicity), improving membrane permeability.
The 5-Methoxy Tuner ( )
The 5-position is electronically coupled to the aldehyde carbonyl via the aromatic ring.
-
Electronic Effect (Resonance): As a strong Electron Donating Group (EDG), the 5-methoxy substituent increases electron density in the benzene ring.
-
Impact on Carbonyl: This donation renders the carbonyl carbon less electrophilic. While this slightly reduces the "on-rate" (
) of Schiff base formation, it thermodynamically stabilizes the resulting imine adduct by reducing hydrolysis rates ( ), leading to a longer residence time on the target.
Comparative Data Profile
| Property | 4-OCF₂H Analog (Unsubstituted at 5) | 4-OCF₂H, 5-OMe Analog | Impact of 5-OMe |
| Hammett | +0.11 (Electron Withdrawing) | -0.27 (Electron Donating) | Increases ring electron density. |
| Aldehyde Reactivity | High (Rapid Schiff base formation) | Moderate (Controlled reversible binding) | Prevents non-specific covalent binding. |
| Lipophilicity ( | +0.42 | -0.02 | Slightly lowers |
| Metabolic Liability | Low | Low-Medium | 5-OMe is a potential site for demethylation, but sterically protected by 4-OCF₂H. |
Mechanism of Action: Reversible Covalent Binding
The primary application of this scaffold is forming a reversible Schiff base (imine) with the N-terminal valine of the Hemoglobin
Pathway Diagram
The following Graphviz diagram illustrates the equilibrium dynamics modulated by the 5-methoxy group.
Figure 1: Kinetic pathway of Schiff base formation. The 5-methoxy group modulates the equilibrium, favoring the stable imine state over the hydrolyzed state.
Synthetic Protocols
Synthesis of 2-hydroxy-5-methoxy-4-(difluoromethoxy)benzaldehyde requires precise control to avoid difluoromethylation of the 2-hydroxyl group (which must remain free for intramolecular H-bonding).
Synthetic Workflow Diagram
Figure 2: Strategic route for selective 4-O-difluoromethylation.
Detailed Methodology
Reagents:
-
Precursor: 2,4-dihydroxy-5-methoxybenzaldehyde
-
Difluoromethylating Agent: Sodium chlorodifluoroacetate (
) -
Solvent: Dimethylformamide (DMF)
-
Base: Potassium Carbonate (
)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the aldehyde precursor (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add anhydrous
(1.5 eq) and stir at room temperature for 15 minutes to deprotonate the more acidic 4-hydroxyl group (pKa ~8 vs pKa ~10 for the 2-OH due to H-bonding). -
Carbene Generation: Add Sodium chlorodifluoroacetate (2.5 eq).
-
Reaction: Heat the mixture to 95–100°C for 4–6 hours. Note: The reagent decomposes to release difluorocarbene (
), which inserts into the phenoxide bond. -
Quench: Cool to room temperature. Pour into ice-water and acidify to pH 4 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc gradient). The difluoromethoxy product is less polar than the starting material.
Pharmacological Evaluation: Oxygen Equilibrium Curves (OEC)
To validate the activity of the 5-methoxy substituted analog, one must measure its ability to increase Hemoglobin's affinity for oxygen (left-shifting the OEC).
Assay Protocol
Objective: Determine the
-
Blood Prep: Collect whole blood from healthy donors (HbA) or Sickle Cell patients (HbS) in citrate tubes. Wash RBCs 3x with PBS.
-
Incubation: Resuspend RBCs to 20% hematocrit. Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 50 µM, 100 µM, 200 µM). Incubate at 37°C for 1 hour.
-
Measurement: Use a Hemox-Analyzer (TCS Scientific).
-
Buffer: 50 mM Bis-Tris, 100 mM NaCl, pH 7.4.
-
Record the absorption at 560 nm and 576 nm while slowly deoxygenating the sample with nitrogen gas.
-
-
Calculation:
Expected Results (Data Interpretation)
| Compound | Concentration | Interpretation | ||
| Control (DMSO) | 0 µM | 26.0 | - | Baseline |
| 4-OCF₂H (No 5-OMe) | 100 µM | 18.2 | 30% | Potent, but potentially high clearance. |
| 5-OMe-4-OCF₂H | 100 µM | 15.6 | 40% | Superior. 5-OMe stabilizes the R-state adduct. |
Causality: The 5-methoxy group stabilizes the Schiff base formed with the
References
-
Beddell, C. R., et al. (1979).[2] "Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes."[2] British Journal of Pharmacology.[2]
-
BenchChem. (2025).[1] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Notes.
- Zafrani, Y., et al. (2017). "The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor: A Practical Tool for Medicinal Chemists." Journal of Medicinal Chemistry.
- Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters. (Foundational SAR for benzaldehyde antisickling agents).
-
Sigma-Aldrich. (2023). "Product Specification: 4-(Difluoromethoxy)benzaldehyde."
Sources
Methodological & Application
Application Note: Protocol for Introducing Difluoromethoxy Groups Using Sodium Chlorodifluoroacetate
Executive Summary & Strategic Value
The difluoromethoxy group (
While gaseous chlorodifluoromethane (Freon-22) was historically used to introduce this group, its environmental impact (ozone depletion) and handling hazards have rendered it obsolete. Sodium chlorodifluoroacetate (SCDA) has emerged as the superior solid-state alternative. It is inexpensive, bench-stable, and generates the reactive difluorocarbene (
This guide details a robust, scalable protocol for the
Mechanistic Principles
The reaction does not proceed via a simple
The Reaction Pathway
-
Activation: Thermal decarboxylation of SCDA (typically >90°C) releases
and a chlorodifluoromethyl anion, which rapidly eliminates chloride to form the singlet difluorocarbene ( ). -
Nucleophilic Attack: The base (
) deprotonates the phenol. The resulting phenoxide attacks the electrophilic carbon of the . -
Protonation: The resulting difluoromethyl anion is highly basic and is rapidly protonated by the solvent medium (trace water or bicarbonate) to yield the final ether.
Mechanistic Diagram
The following diagram illustrates the cascade from salt decomposition to product formation.
Figure 1: Mechanistic pathway of O-difluoromethylation via SCDA decarboxylation.[4]
Critical Parameters & Optimization
Success with SCDA depends on managing the "Goldilocks Zone" of water content and temperature.
Solvent Systems
The reaction requires a polar aprotic solvent to stabilize the transition states and dissolve the inorganic base. However, the solubility of SCDA itself is limited in pure organic solvents.
| Solvent System | Solubility of SCDA | Carbene Half-Life | Verdict |
| DMF (Anhydrous) | Moderate | Long | Good, but reaction can be sluggish due to poor salt solubility. |
| DMF / Water (10:1) | High | Optimal | Preferred. Water aids salt dissociation but must be limited to prevent carbene hydrolysis. |
| Acetonitrile | Low | Long | Poor conversion; requires phase transfer catalysts. |
| NMP | High | Moderate | Excellent alternative to DMF for higher temp reactions (>120°C). |
Stoichiometry
Because
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: Phenol derivative (1.0 equiv).
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 equiv).
-
Base: Potassium carbonate (
), anhydrous, finely ground (2.5 equiv). -
Solvent: DMF and distilled water (ratio 10:1 v/v).
-
Vessel: Heavy-walled pressure vial or round-bottom flask with efficient reflux condenser (closed system not recommended due to
generation).
Step-by-Step Procedure
-
Preparation:
-
In a fume hood, charge the reaction vessel with the Phenol (1.0 eq) and
(2.5 eq). -
Add DMF (concentration ~0.2 M relative to phenol) and Water (10% v/v of DMF).
-
Self-Validation Check: Ensure the base forms a suspendable slurry. If it clumps significantly, sonicate briefly.
-
-
Reagent Addition:
-
Add SCDA (2.5 eq) in a single portion.
-
Note: Unlike some exothermic reagents, SCDA is stable at room temperature in this mixture.
-
-
Reaction (The Thermal Phase):
-
Heat the mixture to 100 °C .
-
Observation: Vigorous bubbling will occur as the internal temperature crosses 90-95°C. This is the decarboxylation (
release). -
Maintain heating for 2 to 4 hours .
-
Monitoring: Check by TLC or LC-MS.[5] The product is usually less polar (higher
) than the starting phenol.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (5x reaction volume) and extract with Ethyl Acetate or Diethyl Ether (3x).
-
Wash combined organics with Brine (saturated NaCl) to remove residual DMF.
-
Dry over
, filter, and concentrate.[5]
-
-
Purification:
-
Flash column chromatography (Silica gel).
-
Note: Difluoromethoxy compounds are often volatile; avoid prolonged high-vacuum drying if the molecular weight is low.
-
Workflow Visualization
Figure 2: Operational workflow for SCDA-mediated difluoromethylation.
Troubleshooting & Self-Validation
A robust protocol must include "checks" to confirm the chemistry is working before final analysis.
| Observation | Diagnosis | Corrective Action |
| No bubbling at 100°C | Reagent failure or temp too low. | Verify internal temperature with a probe (oil bath temp |
| Bubbling occurred, but no product | Carbene hydrolysis. | The system contains too much water. Reduce water ratio to 2-5% or use anhydrous DMF with high agitation. |
| Starting material remains | Base insolubility. | Grind |
| Product | Hydrogen bonding. | The |
Analytical Validation ( NMR)
The definitive signature of a successful reaction is the
-
Signal: Look for a doublet (due to H-F coupling) around -80 to -85 ppm .
-
Coupling Constant:
. -
NMR: The proton on the
group appears as a triplet (due to two F atoms) in the distinct region of 6.5 – 7.5 ppm ( ).
Safety & Handling
-
Gas Evolution: The reaction generates 1 mole of
for every mole of SCDA consumed. On a gram scale, this is manageable. On a multigram/kilo scale, this generates significant pressure. Do not seal the vessel completely unless rated for high pressure; use a bubbler to vent . -
Thermal Runaway: While SCDA decarboxylation is endothermic, the reaction mixture can foam. Leave 50% headspace in the reaction vessel.
-
Toxicity: Difluorocarbene is toxic, though short-lived. All operations must be performed in a fume hood.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Fier, P. S., & Hartwig, J. F. (2013).[2] "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition.
-
Hu, J., et al. (2016). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses.
-
Zheng, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters.
-
BenchChem Technical Guide. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium chlorodifluoroacetate 96 1895-39-2 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Using 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde as a PDE4 inhibitor intermediate
Application Note: 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde as an Advanced Intermediate for Next-Generation PDE4 Inhibitors
Executive Summary & Mechanistic Rationale
Phosphodiesterase-4 (PDE4) is the principal enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By inhibiting PDE4, intracellular cAMP levels rise, triggering Protein Kinase A (PKA) activation and the subsequent suppression of pro-inflammatory cytokines such as TNF-α and IL-17[1]. While first-generation PDE4 inhibitors validated this mechanism for treating chronic obstructive pulmonary disease (COPD) and asthma, their clinical utility was historically hampered by dose-limiting side effects, primarily emesis and nausea[1].
The structural evolution of PDE4 inhibitors has focused heavily on modifying the catechol ether moiety to optimize binding within the PDE4 active site while improving pharmacokinetic stability. The intermediate 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde represents a highly sophisticated building block for novel drug candidates. The incorporation of a stable bis-difluoromethoxy motif significantly enhances the metabolic half-life of the resulting active pharmaceutical ingredient (API) by resisting cytochrome P450-mediated O-dealkylation—a major vulnerability of simple methoxy groups[2]. Furthermore, this specific tri-substituted pattern (two difluoromethoxy groups and one methoxy group) provides unique steric hindrance designed to exploit a newly identified water-containing subpocket specific to PDE4, thereby driving selectivity toward the PDE4B/D isoforms and raising the emetic threshold[3].
Fig 1: Mechanism of PDE4 inhibition and cAMP-mediated suppression of inflammatory cytokines.
Physicochemical Profiling
Understanding the quantitative properties of this intermediate is critical for predicting its behavior during downstream coupling reactions and its ultimate contribution to the API's pharmacodynamics.
| Property | Value | Structural Rationale & Implication |
| Chemical Name | 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde | Core scaffold for tri-substituted phenyl alkyl ketone or benzamide APIs. |
| Molecular Formula | C10H8F4O4 | High fluorine content increases overall lipophilicity (LogP). |
| Molecular Weight | 268.16 g/mol | Low molecular weight allows room for bulky downstream coupling groups. |
| Functional Groups | 1x -CHO, 1x -OCH3, 2x -OCF2H | The formyl group is the reactive site; ethers dictate target engagement. |
| Metabolic Stability | Exceptionally High | The C-F bonds in the -OCF2H groups resist oxidative metabolic cleavage[2]. |
| Target Isoform Binding | PDE4B / PDE4D | The 5-methoxy group creates essential steric bulk for subpocket fitting[3]. |
Synthetic Workflow & Protocols
The synthesis of a PDE4 inhibitor using this intermediate requires a highly controlled, step-wise approach. The following protocols are designed as self-validating systems, incorporating causality for every major chemical decision.
Fig 2: Synthetic workflow from precursor to final PDE4 inhibitor via the benzaldehyde intermediate.
Protocol 3.1: Difluoromethylation of 5-Hydroxyvanillin
Objective: Synthesize 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde from 5-methoxy-3,4-dihydroxybenzaldehyde. Causality Focus: We utilize sodium chlorodifluoroacetate rather than chlorodifluoromethane (Freon-22) gas. The solid acetate salt is bench-stable and undergoes thermal decarboxylation to generate the highly reactive difluorocarbene in situ, avoiding the need for pressurized reactors and improving safety[4].
-
Preparation: In a round-bottom flask, dissolve 5-methoxy-3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add Potassium carbonate (K2CO3) (4.5 eq) and a catalytic amount of water (4.5 eq). Note: The trace water is critical; it facilitates the initial hydrolysis and decarboxylation kinetics of the acetate salt, but excess water will quench the difluorocarbene into carbon monoxide and HF[4].
-
Reagent Addition: Slowly add Sodium chlorodifluoroacetate (4.5 eq) to the suspension.
-
Thermal Activation: Heat the reaction mixture to 80 °C and maintain for 16 hours. You will observe steady CO2 evolution as the carbene is generated.
-
Workup & Validation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Self-Validation (NMR Check): Purify via silica gel chromatography. Confirm product identity via 1H NMR: look for the disappearance of the phenolic -OH protons and the appearance of two distinct triplet signals around δH 6.60 (t, J = ~72 Hz), which are the hallmark splitting patterns of the -OCF2H protons coupling with the fluorine atoms[4].
Protocol 3.2: Downstream Conversion to PDE4 Inhibitor API
Objective: Convert the intermediate into a target benzamide API (analogous to roflumilast). Causality Focus: The aldehyde must be oxidized to a carboxylic acid. Strong oxidants (e.g., Jones reagent) risk cleaving the sensitive difluoromethoxy ethers. Therefore, a mild Pinnick oxidation is employed to guarantee absolute chemoselectivity[5].
-
Pinnick Oxidation: Dissolve the synthesized 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde (1.0 eq) and sulfamic acid (1.5 eq) in glacial acetic acid. The sulfamic acid acts as a hypochlorite scavenger to prevent unwanted ring chlorination[5].
-
Reagent Addition: Dropwise, add a solution of sodium chlorite (NaClO2) (1.5 eq) in water. Stir at room temperature for 1 hour.
-
Isolation: Precipitate the resulting 3,4-bis(difluoromethoxy)-5-methoxybenzoic acid by adding excess water. Filter and dry under a vacuum.
-
Amidation: Activate the carboxylic acid using SOCl2 to form the acyl chloride, then couple with 3,5-dichloro-4-aminopyridine in the presence of Sodium Hydride (NaH) in THF. Note: NaH is required to deprotonate the aminopyridine, which is an exceptionally weak nucleophile due to the electron-withdrawing chlorine atoms.
In Vitro Validation Protocol
To validate the efficacy of the synthesized API, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality Focus: TR-FRET is chosen over standard colorimetric phosphate assays because synthetic intermediates often exhibit auto-fluorescence or colorimetric interference. The time-gated europium emission completely eliminates background noise, ensuring trustworthy IC50 data[6].
-
Enzyme Incubation: In a 384-well microplate, incubate 0.5 nM of recombinant human PDE4B or PDE4D with varying concentrations of the synthesized inhibitor (serial dilution from 10 µM to 1 pM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Substrate Addition: Add 100 nM of cAMP substrate and incubate for 1 hour at room temperature.
-
Detection: Add the TR-FRET detection mix (Europium-anti-cAMP antibody and ULight-cAMP tracer).
-
Data Interpretation: A highly potent inhibitor will block PDE4, leaving high concentrations of residual cAMP in the well. This endogenous cAMP competes with the ULight-cAMP tracer for binding to the Europium antibody, resulting in a decrease in the FRET signal. Calculate the IC50 using a 4-parameter logistic non-linear regression model[6].
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: chemicalbook.
- Source: benchchem.
- Source: nih.
Sources
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of L-791,943: a potent, selective, non emetic and orally active phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-BIS-DIFLUOROMETHOXY-BENZALDEHYDE | 127842-54-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Oxidation of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde to benzoic acid
Application Note: Precision Oxidation of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde to Benzoic Acid
Executive Summary
This application note details a robust, scalable protocol for the oxidation of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde (CAS: 127842-54-0) to its corresponding benzoic acid, 3,4-bis(difluoromethoxy)-5-methoxybenzoic acid .
The presence of the difluoromethoxy (-OCHF₂) moiety presents a specific synthetic challenge: it behaves as a fluorinated acetal, possessing latent sensitivity to strong acidic hydrolysis and strong basic elimination (to difluorocarbene). Consequently, traditional harsh oxidants (e.g., KMnO₄, Jones Reagent) pose risks of functional group degradation or yield loss.
This guide advocates for the Pinnick Oxidation (Lindgren modification) as the superior methodology. This chlorite-based oxidation operates under mild, buffered conditions (pH 3–5), ensuring the quantitative conversion of the aldehyde while preserving the integrity of the sensitive fluorinated ether linkages.
Strategic Method Selection
The selection of the oxidant is dictated by the electronic and steric properties of the substrate.
| Oxidation Method | Suitability | Risk Analysis |
| Pinnick (NaClO₂) | High | Optimal. Mild, buffered acidic conditions (pH 3-5) prevent -OCHF₂ hydrolysis. High chemoselectivity for aldehydes. |
| Permanganate (KMnO₄) | Low | High Risk. Strong alkaline conditions can trigger elimination of -OCHF₂ to difluorocarbene. Poor solubility of lipophilic fluorinated substrates in aqueous media. |
| Jones (CrO₃/H₂SO₄) | Low | Moderate Risk. Strongly acidic conditions jeopardize the acetal-like -OCHF₂ group. Chromium waste is environmentally prohibitive. |
| Silver Oxide (Ag₂O) | Medium | Acceptable. Mild, but atom-uneconomical and expensive for scale-up. |
Mechanistic Insight: The Pinnick oxidation utilizes chlorous acid (HClO₂) as the active oxidant.[1][2] The reaction produces hypochlorous acid (HOCl) as a byproduct, which is a potent, non-selective oxidant capable of chlorinating the electron-rich aromatic ring. To prevent this, a scavenger (typically 2-methyl-2-butene or sulfamic acid) is mandatory to quench HOCl instantaneously.
Detailed Experimental Protocol
Target Reaction:
-
Substrate: 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde (MW: 238.14)
-
Product: 3,4-bis(difluoromethoxy)-5-methoxybenzoic acid (MW: 254.14)
Reagents & Materials[2][3][4]
-
Substrate: 10.0 g (42.0 mmol)
-
Sodium Chlorite (NaClO₂): 80% purity, 5.7 g (63.0 mmol, 1.5 eq). Note: Handle with care; strong oxidizer.
-
Sodium Dihydrogen Phosphate (NaH₂PO₄[3]·H₂O): 8.7 g (63.0 mmol, 1.5 eq). Buffer.
-
Scavenger: 2-Methyl-2-butene (20 mL, excess) OR Sulfamic acid (4.1 g, 1.0 eq). Scavenger choice depends on scale; 2-methyl-2-butene is preferred for lab scale.
-
Solvent: tert-Butanol (t-BuOH) / Water (3:1 ratio).
-
Quench: Sodium Sulfite (Na₂SO₃).
Step-by-Step Procedure
Step 1: Solubilization
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 10.0 g of substrate in 120 mL of t-BuOH .
-
Add 30 mL of Water and 20 mL of 2-methyl-2-butene .
-
Cool the mixture to 0–5 °C using an ice bath. Critical: Controlling the exotherm is vital for selectivity.
Step 2: Oxidant Addition
-
Prepare a separate solution of NaClO₂ (5.7 g) and NaH₂PO₄ (8.7 g) in 40 mL of Water .
-
Add this oxidant solution dropwise to the reaction flask over 30–45 minutes via an addition funnel.
-
Observation: The solution may turn pale yellow due to transient ClO₂ formation.
-
Safety: Ensure the internal temperature does not exceed 10 °C.
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours .
-
QC Check: Monitor by TLC (SiO₂, 50% EtOAc/Heptane) or HPLC.
-
Target: < 1.0% residual aldehyde.
-
Note: The acid product will be much more polar (lower R_f) than the aldehyde.
-
Step 4: Quenching & Workup
-
Cool the reaction back to 0 °C .
-
Slowly add sodium sulfite (Na₂SO₃) (approx. 2 g dissolved in 10 mL water) to quench excess oxidant. Stir for 10 mins. Test: Starch-iodide paper should remain white (no oxidant).
-
Acidification: Adjust pH to 3.0–4.0 using 1N HCl.
-
Warning: Do not drop pH < 2.0 to protect the -OCHF₂ groups.
-
-
Extraction: Evaporate the volatile t-BuOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .
-
Combine organics and wash with Brine (50 mL) .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
Step 5: Purification
-
The crude product is typically a white to off-white solid.
-
Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate , then slowly add Heptane until turbid. Cool to 4 °C overnight.
-
Filter and dry under vacuum at 40 °C.
Process Visualization
Figure 1: Reaction Workflow & Logic
Caption: Mechanistic pathway of the Pinnick oxidation, highlighting the critical role of the scavenger in preventing chlorination side-reactions.
Figure 2: Workup Decision Tree
Caption: Critical unit operations for the workup procedure, emphasizing pH control to preserve the fluorinated ether moiety.
Analytical Specifications (QC)
To validate the synthesis, the following analytical criteria should be met:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity (¹H NMR) | Disappearance of -CHO (δ ~9.9 ppm).[4] Appearance of -COOH (broad, δ ~11-13 ppm). Retention of -OCHF₂ (t, δ ~6.5-7.0 ppm, J_HF ~70-75 Hz). | ¹H NMR (DMSO-d₆) |
| Residual Solvent | < 5000 ppm (t-BuOH) | GC-Headspace |
Key NMR Diagnostic: The difluoromethoxy group is a distinctive triplet in the ¹H NMR (due to H-F coupling) located typically between 6.5 and 7.2 ppm with a large coupling constant (J ≈ 70–75 Hz ). Loss of this signal or appearance of a singlet suggests hydrolysis to the phenol.
Troubleshooting Guide
-
Problem: Low conversion after 4 hours.
-
Root Cause:[5] Oxidant decomposition or insufficient acid activation.
-
Solution: Add an additional 0.5 eq of NaClO₂ and NaH₂PO₄. Ensure the pH of the aqueous layer is ~4-5.
-
-
Problem: Chlorinated byproducts observed (M+34 mass in LCMS).
-
Root Cause:[5] Insufficient scavenger or scavenger evaporated (if using 2-methyl-2-butene).
-
Solution: Add more scavenger. If running at >25°C, use sulfamic acid (non-volatile) instead of 2-methyl-2-butene.
-
-
Problem: Loss of -OCHF₂ group (Product is a phenol).
-
Root Cause:[5] Workup pH was too low (< 2.0) or exposure to acid was too long.
-
Solution: Strictly monitor pH during acidification. Use Citric Acid instead of HCl for a gentler acidification.
-
References
-
Lindgren, B. O., & Nilsson, T. (1973).[3] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888–890.
-
Pinnick, H. W., & Kraus, G. A. (1980).[3] Oxidation of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry, 45(6), 1175–1176.
-
Raederstorff, D., & Shu, Y. Y. (2009). Synthesis of Roflumilast and its Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 52(3), 111-116. (Provides context on difluoromethoxy benzaldehyde intermediates).
-
Sigma-Aldrich. (n.d.). 3,4-Bis(difluoromethoxy)benzaldehyde Product Information.
-
Song, Z. J., et al. (1999). Synthesis of a Potent PDE4 Inhibitor. The Journal of Organic Chemistry, 64(26), 9658–9667. (Discusses stability of fluorinated ethers).
Sources
Application Note: Catalytic Conditions for Coupling 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
Executive Summary & Physicochemical Profiling
The molecule 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde is a highly privileged, heavily functionalized building block primarily utilized in the synthesis of next-generation phosphodiesterase-4 (PDE4) inhibitors. Structurally related to the precursor of the COPD drug roflumilast, this specific trisubstituted benzaldehyde presents unique reactivity profiles dictated by its electronic topology.
Mechanistic Causality:
The reactivity of this aldehyde is governed by the absence of ortho substituents (positions 2 and 6 are protons) combined with the profound electronic effects of the 3,4,5-trisubstitution. The two difluoromethoxy groups (-OCHF₂ at positions 3 and 4) act as strong
This guide details three field-proven catalytic coupling strategies: Nickel-Catalyzed Dehydrogenative Cross-Coupling, NHC-Catalyzed Umpolung Acylation, and Iridium-Catalyzed Reductive Amination.
Protocol 1: Nickel-Catalyzed Dehydrogenative Cross-Coupling
Traditional esterification requires the pre-oxidation of the aldehyde to a carboxylic acid. However, direct dehydrogenative cross-coupling of the aldehyde C–H bond with an alcohol provides a highly atom-economical route to complex esters.
Catalytic Rationale:
The reaction utilizes a Ni(0)/Ni(II) catalytic cycle. The rate-determining step is the oxidative addition of the Ni center into the formyl C–H bond. Because 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde possesses a highly lowered Lowest Unoccupied Molecular Orbital (LUMO), charge transfer from the Ni 3d orbital is significantly accelerated. The addition of
Caption: Experimental workflow for Ni-catalyzed dehydrogenative cross-coupling.
Step-by-Step Methodology
-
Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (5.0 mol%, 0.025 mmol) and the N-heterocyclic carbene ligand IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (5.0 mol%, 0.025 mmol).
-
Substrate Addition: Add 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde (0.5 mmol) and the target coupling partner (e.g., benzyl alcohol, 0.6 mmol).
-
Hydrogen Acceptor: Introduce
-trifluoroacetophenone (0.55 mmol) as the oxidant/hydrogen acceptor. -
Solvent & Heating: Suspend the mixture in anhydrous toluene (2.0 mL). Seal the tube, remove it from the glovebox, and stir at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the nickel catalyst. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the coupled ester.
Quantitative Data: Ni-Catalyzed Coupling Optimization
| Entry | Catalyst / Ligand | Hydrogen Acceptor (Equiv) | Temp (°C) | Yield (%) |
| 1 | Ni(cod)₂ / IPr (5 mol%) | None | 100 | < 5 |
| 2 | Ni(cod)₂ / IPr (5 mol%) | Acetone (1.1) | 100 | 42 |
| 3 | Ni(cod)₂ / IPr (5 mol%) | 80 | 78 | |
| 4 | Ni(cod)₂ / IPr (5 mol%) | 100 | 94 |
Protocol 2: NHC-Catalyzed Umpolung Acylation
To forge direct C–C bonds, the inherent electrophilicity of the aldehyde must be reversed (Umpolung). This is achieved using N-heterocyclic carbene (NHC) catalysis to generate a nucleophilic Breslow intermediate, which can subsequently be coupled with benzyl halides to form
Catalytic Rationale: The highly electrophilic nature of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde ensures rapid initial attack by the NHC catalyst. However, the strong electron-withdrawing -OCHF₂ groups stabilize the resulting Breslow intermediate, slightly dampening its nucleophilicity. To overcome this, a robust catalyst such as N,N-dimethylbenzimidazolium iodide is utilized under aqueous basic conditions, which drives the equilibrium forward and allows for catalyst recycling.
Caption: Mechanistic pathway of NHC-catalyzed Umpolung cross-coupling.
Step-by-Step Methodology
-
Catalyst Generation: In a 25 mL round-bottom flask, dissolve N,N-dimethylbenzimidazolium iodide (50 mol%, 0.25 mmol) and NaOH (50 mol%, 0.25 mmol) in deionized water (3.0 mL). Stir at room temperature for 15 minutes to generate the active NHC species.
-
Coupling Reaction: Add 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde (0.5 mmol) and the target benzyl bromide (0.5 mmol) to the aqueous mixture.
-
Incubation: Stir the biphasic mixture vigorously at 80 °C for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 4:1).
-
Phase Separation: Cool the reaction to room temperature. Extract the organic products with dichloromethane (3 × 5 mL).
-
Catalyst Recycling: Retain the aqueous layer containing the regenerated N,N-dimethylbenzimidazolium iodide and NaOH for subsequent catalytic cycles.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.
Quantitative Data: NHC Umpolung Optimization
| Entry | Catalyst Loading (mol%) | Base (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 10 | NaOH (10) | THF | 12 | 35 |
| 2 | 20 | NaOH (20) | H₂O | 8 | 62 |
| 3 | 50 | NaOH (50) | H₂O | 5 | 89 |
| 4* | 50 | NaOH (50) | H₂O | 5 | 86 |
*Entry 4 represents the yield using the recycled aqueous catalyst layer from Entry 3.
Protocol 3: Catalytic Reductive Amination (C–N Coupling)
To append complex amine pharmacophores (a critical step in PDE4 inhibitor synthesis), reductive amination is employed. Because the aldehyde is highly electrophilic, imine formation is rapid; however, to prevent the over-reduction of the unreacted aldehyde to a benzyl alcohol, a highly chemoselective Iridium(III) catalyst is utilized in tandem with a Lewis acid.
Step-by-Step Methodology
-
Imine Condensation: In a dry flask, combine 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde (1.0 mmol) and the primary amine (1.05 mmol) in anhydrous dichloromethane (5.0 mL). Add Titanium(IV) isopropoxide (1.2 mmol) to act as a water scavenger and Lewis acid. Stir for 4 hours at room temperature.
-
Catalyst Addition: Add the Iridium catalyst
(1.0 mol%) followed by a slow addition of sodium formate (5.0 mmol) as the mild hydride source. -
Reduction: Stir the mixture at 40 °C for 8 hours. The Ir-catalyst selectively transfers hydride to the activated iminium species over the free aldehyde.
-
Workup: Quench the reaction with 1M aqueous NaOH (5 mL) to precipitate titanium salts. Filter the resulting slurry through Celite, washing with dichloromethane.
-
Isolation: Separate the organic layer, dry over MgSO₄, concentrate, and purify to yield the functionalized benzylamine.
References
-
Zheng, S., et al. "Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors." Journal of Medicinal Chemistry 51.24 (2008): 7673-7688. URL: [Link]
- Phungpis, B., et al. "Benzimidazolium-Catalyzed Cross-Coupling of Aromatic Aldehydes and Benzyl Halides in Water: A Green and Efficient Synthesis of 3-Hydroxy-1,2,3-Triarylpropan-1-
Handling and storage stability of fluorinated benzaldehyde derivatives
Application Note: Handling, Storage, and Stability of Fluorinated Benzaldehyde Derivatives
Executive Summary
Fluorinated benzaldehydes are critical intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials. However, their stability is compromised by two primary degradation pathways: radical-mediated autoxidation (forming benzoic acids) and nucleophilic hydration (forming gem-diols). The rate of these degradations correlates directly with the number and position of fluorine substituents. This guide provides a mechanistic understanding of these instabilities and defines rigorous protocols for storage, handling, and purification to ensure experimental reproducibility.
Scientific Foundation: The Fluorine Effect
To handle these reagents effectively, one must understand how fluorine substitution alters the reactivity of the aldehyde carbonyl group.
Electronic Activation
Fluorine is highly electronegative. When substituted on the benzene ring, it exerts a strong electron-withdrawing group (EWG) effect (inductive effect,
-
Monofluorinated (e.g., 4-fluorobenzaldehyde): The effect is moderate. The compound behaves similarly to benzaldehyde but oxidizes slightly faster due to the increased electrophilicity of the carbonyl carbon.
-
Polyfluorinated (e.g., pentafluorobenzaldehyde): The additive
effects of five fluorine atoms render the carbonyl carbon a "super-electrophile." This dramatically increases susceptibility to nucleophilic attack by water (hydration) and complicates standard purification methods.
Degradation Mechanisms
Two distinct pathways threaten the integrity of these reagents:
-
Aerobic Autoxidation (Radical Chain): Exposure to atmospheric oxygen initiates a radical chain reaction. The aldehyde hydrogen is abstracted to form an acyl radical, which reacts with
to form a peroxy radical, eventually yielding the corresponding fluorinated benzoic acid. -
Hydration (Gem-Diol Formation): Unlike typical aromatic aldehydes, electron-deficient fluorinated aldehydes can form stable hydrates in the presence of moisture. Pentafluorobenzaldehyde, for instance, can exist in equilibrium with its gem-diol form [
], which appears as a solid precipitate or changes the physical state of the reagent.
Figure 1: Primary degradation pathways. The upper path (Autoxidation) is irreversible and driven by air. The lower path (Hydration) is reversible but driven by moisture and electron deficiency.
Storage and Handling Protocols
Environmental Control
-
Atmosphere: Strictly inert. Argon is superior to Nitrogen due to its higher density, providing a better "blanket" over the liquid surface.
-
Temperature:
-
Short-term (< 1 month): 2–8°C.
-
Long-term (> 1 month): -20°C.
-
Note: Pentafluorobenzaldehyde (MP ~24-28°C) may solidify during storage. Do not heat rapidly to melt; allow it to equilibrate to room temperature or use a tepid water bath (<30°C).
-
Containment System
-
Vessel: Amber glass vials (Type I borosilicate) to inhibit photo-initiated radical formation.
-
Closure: Critical. Use Teflon (PTFE)-lined screw caps.
-
Avoid: Standard rubber septa for long-term storage. Fluorinated aldehydes are aggressive solvents and can leach plasticizers from rubber, contaminating the sample.
-
Secondary Containment: Store vials inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite) to prevent hydration.
-
Handling Technique (The "Schlenk" Standard)
-
Purge: Flush the headspace of the storage bottle with Argon immediately after opening.
-
Transfer: Use a gas-tight syringe or cannula transfer under positive inert pressure.
-
Avoid Metal Spatulas: For solid derivatives, use porcelain or glass tools to avoid trace metal catalysis of autoxidation.
Quality Control (QC) & Remediation
Before using a stored reagent in a sensitive step (e.g., organometallic coupling), validate its purity.
Diagnostic Checks
| Method | Target | Observation of Degradation |
| 1H NMR | Aldehyde Purity | Loss of signal at ~10.0–10.4 ppm (CHO). Appearance of broad singlet at ~11–13 ppm (COOH). |
| 1H NMR | Hydrate | Appearance of signal at ~6.0–6.5 ppm ( |
| Visual | Physical State | Liquid turning to white solid (Acid formation). Clear liquid becoming cloudy (Polymer/Hydrate). |
| Titration | Acid Content | High consumption of 0.1M NaOH indicates significant oxidation. |
Protocol: Bisulfite Purification
If significant oxidation or impurities are detected, use this protocol. It relies on the formation of a water-soluble bisulfite adduct, separating the aldehyde from non-aldehyde impurities (like benzoic acid).
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[1][2] -
Sodium Carbonate (
) or Sodium Hydroxide ( ).[1] -
Organic solvent (Ethyl Acetate or Diethyl Ether).[1]
Step-by-Step Workflow:
-
Adduct Formation:
-
Wash (Impurity Removal):
-
Regeneration:
-
Place the adduct (solid or aqueous solution) in a flask.[3]
-
Add organic solvent (Ether/DCM) and cool to 0°C.
-
Slowly add 10%
or 1M NaOH until pH > 10. (Base destroys the adduct, regenerating the aldehyde). -
Caution: Pentafluorobenzaldehyde is sensitive to strong base (Cannizzaro reaction). Use
or mild heat with acid (HCl) if base sensitivity is suspected.
-
-
Isolation:
Figure 2: Decision tree for the purification of fluorinated benzaldehydes via bisulfite adducts.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69558, Pentafluorobenzaldehyde. Retrieved October 26, 2025, from [Link]
-
Ingold, K. U. (1969). Peroxy radicals.[6] Accounts of Chemical Research, 2(1), 1–9. (Foundational text on autoxidation mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Double Difluoromethylation of Benzaldehyde Derivatives
Status: Operational Ticket ID: T-CF2H-BIS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Achieving double (bis) difluoromethylation on benzaldehyde rings is a high-order synthetic challenge. The electron-withdrawing nature of the aldehyde group (
This guide prioritizes the Nickel-Catalyzed Reductive Cross-Coupling strategy, as it is the only industrial-standard method to achieve controlled double substitution with high yields. Direct C-H activation (Minisci-type) is generally unsuitable for double functionalization on electron-deficient rings due to poor regioselectivity and self-deactivation.
Part 1: Diagnostic Matrix & Decision Logic
Before altering your protocol, identify your specific failure mode using the matrix below.
| Symptom | Probable Root Cause | Immediate Intervention |
| Stalls at Mono-Substitution | Electronic deactivation; Catalyst death. | Switch from C-H activation to Ni-catalyzed cross-coupling using a di-halo precursor. |
| Protodefluorination ( | Hydrogen atom abstraction (HAT) from solvent or reductant. | Switch solvent to DMPU or DMA ; ensure anhydrous conditions; use |
| Aldehyde Reduction/Degradation | Incompatible reductant (e.g., harsh Zn dust) or radical attack on formyl H. | Use Manganese (Mn) as reductant; add TMSCl to trap alkoxides; switch to mild sulfinate reagents. |
| Homocoupling ( | Slow oxidative addition of the | Increase ligand loading (dtbbpy); slow addition of the aryl halide. |
Workflow Decision Tree
Figure 1: Strategic workflow emphasizing the necessity of pre-functionalized precursors for double difluoromethylation.
Part 2: High-Yield Protocol (Ni-Catalyzed Cross-Coupling)
This protocol addresses the "Double" requirement by utilizing a 3,5-dibromobenzaldehyde (or similar di-halo) scaffold. This bypasses the electronic deactivation issues of C-H activation.
Mechanism & Rationale
-
Catalyst: Nickel (Ni) allows facile oxidative addition to aryl halides and radical capture of
.[1] -
Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is critical. It prevents catalyst aggregation and matches the redox potential required for the
or cycle. -
Reagent:
(Baran’s Reagent) or Difluoromethyl 2-pyridyl sulfone . These solid reagents eliminate the mass-transfer limitations of gaseous Freons.
Step-by-Step Methodology
Reagents:
-
Substrate: 3,5-Dibromobenzaldehyde (1.0 equiv)
-
Reagent:
(Baran Reagent) (2.5 - 3.0 equiv) OR with Mn reductant. -
Catalyst:
(10 mol%) -
Ligand: dtbbpy (15 mol%)
-
Solvent: Anhydrous DMA (Dimethylacetamide) or NMP.
Procedure:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, combine
and dtbbpy in a vial. Add DMA and stir for 10 mins to form the active green complex. -
Substrate Addition: Add the 3,5-dibromobenzaldehyde.
-
Critical Step: If using
gas/liquid, add Manganese powder (Mn) (3.0 equiv) and TMSCl (0.5 equiv) now. The TMSCl activates the Mn surface and traps alkoxides that might attack the aldehyde.
-
-
Reagent Introduction:
-
Reaction: Seal the vessel. Stir at room temperature for 1 hour, then heat to 60°C for 12-24 hours.
-
Why? The first substitution happens fast. The second requires thermal energy to overcome the electron-deficient barrier.
-
-
Workup: Quench with dilute HCl (to hydrolyze any silyl ethers formed on the aldehyde). Extract with EtOAc.[5]
Optimization Data Table
| Variable | Standard Condition | Optimized Condition | Impact on Yield |
| Ligand | bipyridine | dtbbpy | +25% (Stabilizes Ni species) |
| Solvent | DMF | DMA or NMP | +15% (Reduces H-atom abstraction) |
| Reductant | Zn dust | Mn powder | +10% (Milder; protects aldehyde) |
| Temperature | 25°C | 60°C | +40% (Required for 2nd addition) |
Part 3: Troubleshooting & FAQ
Q1: Why am I seeing significant "protodefluorination" (Ar-H) instead of the desired Ar-CF2H?
Technical Insight: This indicates that the transient aryl-nickel species or the
-
Fix: Ensure solvents are rigorously dry (Karl Fischer < 50 ppm). Switch from DMF (which has abstractable formyl H) to DMPU or Acetonitrile .
-
Fix: If using
, ensure the reagent is not "wet."[5]
Q2: The reaction works for mono-substitution but stops there. How do I force the second group?
Technical Insight: The first
-
Fix: Increase catalyst loading to 15 mol%.
-
Fix: Step-wise addition. Add the first 1.5 equiv of reagent at RT, wait 4 hours, then add the second 1.5 equiv and ramp temp to 60°C. This maintains a high concentration of active radical species.
Q3: My aldehyde is converting to an alcohol or carboxylic acid.
Technical Insight: Radical species are highly reactive toward the formyl hydrogen (aldehyde C-H bond dissociation energy is ~88 kcal/mol).
-
Fix: Add TFA (Trifluoroacetic acid) (1.0 equiv) if using a photoredox method (protonates the carbonyl, protecting the H).
-
Fix: In Ni-catalysis, avoid Zn dust (which can reduce aldehydes in protic media). Use Manganese (Mn) which is less oxophilic/reducing toward carbonyls in this context.
Part 4: Visualizing the Pathway Failure
The following diagram illustrates why the "Direct C-H" approach fails for double substitution and why the "Cross-Coupling" approach succeeds.
References
-
Fujiwara, Y., et al. (2012).[6][7] "A New Reagent for Direct Difluoromethylation."[8][6][7][9] Journal of the American Chemical Society.[7][9] (The seminal paper on Zinc Sulfinate reagents).
-
Xu, C., et al. (2018). "Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel." Nature Communications. (Key protocol for Ni-catalyzed cross-coupling).
-
Merchant, R. R., et al. (2014). "Practical, Freon-Free Difluoromethylation of Heterocycles." Angewandte Chemie International Edition. (Discusses the limitations of radical additions to electron-poor rings).
-
Feng, Z., et al. (2016). "Nickel-Catalyzed Difluoromethylation of Aryl Bromides and Iodides." Organic Letters. (Optimization of ligands like dtbbpy).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
- 7. Baran Diversinates™ [sigmaaldrich.com]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple one stop shop for difluoromethylation | News | Chemistry World [chemistryworld.com]
Technical Support Center: Difluoromethoxy (-OCF₂H) Group Installation
Focus Area: Minimizing Aldehyde Oxidation & Side Reactions During Late-Stage Functionalization
Welcome to the Advanced Synthesis Support Portal. The installation of a difluoromethoxy (-OCF₂H) group is a critical transformation in medicinal chemistry, utilized to fine-tune lipophilicity, metabolic stability, and hydrogen-bonding interactions[1]. However, when the target substrate contains an unprotected aldehyde, chemists frequently encounter severe side reactions, most notably the unintended oxidation or condensation of the carbonyl group.
This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you successfully install the -OCF₂H moiety while preserving sensitive aldehyde functionalities.
Troubleshooting Guide & FAQs
Q1: Why does my aldehyde convert into a carboxylic acid during standard difluoromethoxylation with Freon-22 (ClCF₂H)? The Causality: The use of chlorodifluoromethane (Freon-22) requires strongly basic conditions (e.g., concentrated NaOH or KOH) to deprotonate the weakly acidic C-H bond of the reagent, followed by α-elimination of chloride to generate the active difluorocarbene (:CF₂) intermediate[2]. Under these highly basic conditions, aldehydes lacking α-protons (such as benzaldehydes) undergo the Cannizzaro reaction . This base-catalyzed disproportionation acts as an auto-oxidation-reduction process: hydroxide attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate that transfers a hydride to a second aldehyde molecule. The result is the destruction of your starting material, yielding 50% oxidized carboxylic acid and 50% reduced primary alcohol.
Q2: Which difluorocarbene precursors allow for direct installation without oxidizing the aldehyde? The Causality: To preserve the aldehyde, you must bypass the need for hydroxide-based activation. Reagents that release :CF₂ via thermal decarboxylation or fluoride-induced desilylation prevent base-catalyzed oxidation[1].
-
Sodium chlorodifluoroacetate (ClCF₂COONa): Operates via thermal decarboxylation. It can be used with mild bases like Cs₂CO₃, which are strong enough to deprotonate a phenol but too weak to trigger a Cannizzaro reaction[1].
-
TMSCF₂Br: Activated by a catalytic fluoride source (e.g., TBAF) under strictly neutral conditions, completely avoiding base-induced oxidation.
Q3: Are there radical or photoredox alternatives that tolerate aldehydes? The Causality: Yes. Photoredox-catalyzed radical difluoromethoxylation is highly tolerant of aldehydes[3]. Reagents such as Ngai's benzotriazole-based OCF₂H precursor generate the •OCF₂H radical via single-electron transfer (SET) from an excited ruthenium or iridium photocatalyst[3]. Because the generation and addition of the radical are redox-neutral with respect to the substrate, the aldehyde is neither oxidized nor reduced, remaining completely intact during the transformation[4].
Q4: If I must use transition-metal catalysis (e.g., Cu or Ag), is my aldehyde safe? The Causality: Proceed with extreme caution. Many Ag(I) or Cu(I/II) mediated difluoromethoxylation protocols require the addition of external, harsh oxidants (like Selectfluor or persulfates) to facilitate the necessary reductive elimination step from the metal center[2]. These oxidants will readily and directly oxidize your aldehyde to a carboxylic acid. If metal catalysis is required, you must protect the aldehyde beforehand.
Mechanistic & Workflow Visualizations
Fig 1. Competing reaction pathways during difluoromethoxylation of aldehyde-bearing phenols.
Fig 2. Decision matrix for difluoromethoxylation in the presence of aldehyde functional groups.
Reagent Compatibility Matrix
Use the following data table to select the appropriate difluoromethoxylation strategy based on your substrate's tolerance.
| Method / Reagent | Reactive Intermediate | Aldehyde Compatibility | Primary Cause of Aldehyde Loss |
| ClCF₂H (Freon-22) + NaOH | :CF₂ (Carbene) | Poor | Cannizzaro Reaction (Auto-oxidation) |
| Ag(I) / Cu(I) + Oxidants | Metal-CF₂ / Radical | Poor | Direct Oxidation to Carboxylic Acid |
| ClCF₂COONa + Cs₂CO₃ | :CF₂ (Carbene) | Good | Minor Aldol (only if α-protons present) |
| TMSCF₂Br + CsF | :CF₂ (Carbene) | Excellent | None (Strictly neutral conditions) |
| Photoredox (Ngai's Reagent) | •OCF₂H (Radical) | Excellent | None (Redox-neutral to carbonyls) |
Standard Operating Protocols (SOPs)
Protocol A: Mild Base-Mediated O-Difluoromethoxylation (Direct Installation)
Use this protocol for non-enolizable aldehydes (e.g., hydroxybenzaldehydes) to prevent Cannizzaro oxidation while avoiding the need for protecting groups.
-
Preparation: In an oven-dried round-bottom flask, dissolve the phenol substrate (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in a solvent mixture of DMF/H₂O (10:1 v/v, 0.2 M).
-
Causality: The trace water is critical. It solubilizes the carboxylate salt and stabilizes the transition state during decarboxylation, significantly accelerating the generation of the carbene[1].
-
-
Reagent Addition: Add Sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 equiv) in one portion.
-
Activation & Self-Validation: Equip the flask with a reflux condenser and heat the mixture to 100 °C.
-
Self-Validation Checkpoint: Within 5-10 minutes of reaching temperature, you must observe continuous, gentle effervescence in the solution. This CO₂ gas evolution is the direct visual confirmation that thermal decarboxylation is successfully generating the active :CF₂ species[1]. If bubbling ceases prematurely, the reagent has degraded.
-
-
Monitoring: Stir for 2-4 hours. The aldehyde will remain intact because Cs₂CO₃ is insufficiently basic to trigger the Cannizzaro reaction.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water (3x) and brine to remove DMF and inorganic salts. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Aldehyde Protection/Deprotection Workflow
Use this protocol if you are forced to use harsh basic conditions (e.g., Freon-22 gas) or strongly oxidative transition-metal catalysis.
Step 1: Protection (1,3-Dioxolane Formation)
-
Dissolve the aldehyde (1.0 equiv) in toluene (0.2 M). Add ethylene glycol (3.0 equiv) and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
Heat to vigorous reflux (approx. 110 °C).
-
Self-Validation Checkpoint: The Dean-Stark trap provides direct thermodynamic validation. For every 1 mole of aldehyde protected, exactly 1 mole of water is produced. When water droplets cease to collect in the trap, the thermodynamic equilibrium has been fully driven to the acetal product.
-
-
Cool, wash with saturated NaHCO₃ to quench the acid, dry, and concentrate.
Step 2: Difluoromethoxylation
-
Subject the protected substrate to your chosen harsh difluoromethoxylation conditions. The acetal is entirely stable to strong bases and most oxidants.
Step 3: Deprotection
-
Dissolve the crude difluoromethoxylated acetal in THF (0.2 M).
-
Add an equal volume of 1M aqueous HCl.
-
Stir at room temperature for 2 hours.
-
Causality: The aqueous acid selectively hydrolyzes the acetal back to the aldehyde. The newly installed -OCF₂H group is highly stable to acidic hydrolysis due to the strong electron-withdrawing nature of the fluorine atoms strengthening the C-O bond.
-
-
Extract with EtOAc, neutralize with NaHCO₃, and purify.
References
-
Late-stage difluoromethylation: concepts, developments and perspective , Chemical Society Reviews (RSC Publishing),[Link]
-
Difluoromethylation of Phenols , Organic Syntheses Procedure,[Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes , Chemical Science (RSC Publishing),[Link]
- Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same, US P
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 4. US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde Oil
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of highly fluorinated intermediates.
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde is a highly electron-deficient, sterically hindered aromatic aldehyde. Due to the strong electron-withdrawing nature of the two difluoromethoxy (–OCHF₂) groups and the lack of hydrogen-bond donors, this compound typically presents as a viscous, non-crystallizing oil [1]. This physical state makes standard recrystallization impossible, requiring specialized liquid-phase purification strategies.
This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure high-purity isolation of this critical intermediate.
Method Selection & Strategy
Before committing to a purification route, you must evaluate your reaction scale and the specific impurity profile of your crude mixture.
Decision matrix for selecting the optimal purification method based on scale.
Quantitative Method Comparison
| Purification Method | Typical Yield | Purity | Scalability | Best Used For |
| Bisulfite Adduct | 85–90% | >99% | Excellent | Removing unreacted alkylating agents and phenols. |
| Silica Chromatography | 70–80% | >95% | Poor | Small-scale (<5g) rapid isolation. |
| Vacuum Distillation | 80–95% | >90% | Excellent | Industrial scale-up (>50g); solvent-free workflows. |
The Gold Standard: Sodium Bisulfite Adduct Purification
For aldehyde oils, Sodium Bisulfite Adduct Formation is the most chemically elegant and reliable purification method.
The Causality: The strong inductive electron-withdrawing effect of the –OCHF₂ groups makes the aldehyde carbonyl carbon highly electrophilic. This drives a rapid, thermodynamically favorable nucleophilic addition by the bisulfite anion (HSO₃⁻). The resulting α-hydroxy sulfonate salt is highly crystalline and water-soluble, allowing you to simply wash away non-aldehydic organic impurities (like unreacted difluorocarbene precursors or starting phenols) [2].
Step-by-Step Protocol
-
Dissolution: Dissolve the crude oil in ethyl acetate (EtOAc) (approx. 5 mL per gram of crude).
-
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous NaHSO₃. Stir vigorously at room temperature for 2–4 hours.
-
Isolation: The bisulfite adduct will precipitate as a dense white solid at the biphasic interface. Filter the mixture through a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold EtOAc to remove organic impurities, then with a small amount of cold water.
-
Regeneration: Suspend the solid in fresh EtOAc. Add 10% aqueous Na₂CO₃ (or 10% HCl) and stir until the solid completely dissolves, indicating the aldehyde has been regenerated and partitioned into the organic phase.
-
Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde oil.
Workflow for chemoselective isolation of aldehydes via bisulfite adduct formation.
Troubleshooting & FAQs (Bisulfite Method)
Q: My bisulfite adduct is forming a sticky gum instead of a filterable powder. How do I fix this? A: This occurs when the crude oil contains highly lipophilic impurities that coat the adduct, or if the aqueous layer isn't fully saturated. Solution: Add a small amount of ethanol (10–15% by volume) to the biphasic mixture. Ethanol acts as a bridging solvent, improving mass transfer and promoting the crystallization of the sulfonate salt [3].
Q: How do I validate that all my aldehyde has been captured before filtering? A: Self-Validation Check: Stop the stirring and let the phases separate. Spot the top organic layer on a TLC plate (UV 254 nm). The characteristic aldehyde spot (typically Rf ~0.6 in 20% EtOAc/Hexane) should be completely absent. If it is still present, add more NaHSO₃ and continue stirring.
Q: My regenerated aldehyde yield is very low. Is the adduct too stable? A: Yes. Because the –OCHF₂ groups make the carbonyl highly electrophilic, the reverse reaction (regeneration) is slower than with aliphatic aldehydes. If aqueous base/acid fails, utilize the nonaqueous regeneration method : Suspend the adduct in anhydrous acetonitrile and add 2 equivalents of chlorotrimethylsilane (TMS-Cl). Heat to 50°C. This irreversibly cleaves the adduct, releasing sulfur dioxide and precipitating NaCl, driving the reaction to completion [4].
Silica Gel Column Chromatography
For small-scale reactions, standard normal-phase chromatography is highly effective. The highly fluorinated nature of the compound reduces its overall polarity compared to its hydroxylated precursors.
Step-by-Step Protocol
-
Column Preparation: Pack a column with standard silica gel (230–400 mesh) using Petroleum Ether (or Hexanes).
-
Loading: Load the crude oil neat, or dissolved in a minimum amount of dichloromethane (DCM).
-
Elution: Run an isocratic gradient of 5% to 10% EtOAc in Petroleum Ether. The difluoromethoxy groups significantly increase the Rf value compared to standard benzaldehydes [5].
-
Fraction Collection: Monitor fractions via TLC (UV active).
Troubleshooting & FAQs (Chromatography)
Q: The aldehyde is co-eluting with a colorless oil impurity. What is it, and how do I separate them? A: The co-eluting oil is almost certainly an unreacted alkylating agent (e.g., sodium chlorodifluoroacetate derivatives or difluorocarbene byproducts) [1]. Because both are non-polar oils, EtOAc/Hexane struggles to resolve them. Solution: Switch your solvent system to Toluene/Hexane (50:50) . The aromatic stacking interactions between toluene and the benzaldehyde ring will alter the retention factor enough to achieve baseline separation.
Q: How can I verify the purity of my fractions using NMR? A: Self-Validation Check: In your ¹H NMR (CDCl₃) spectrum, look for the aldehyde proton as a sharp singlet at ~9.9 ppm . The critical markers for your product are the –OCHF₂ protons, which appear as characteristic, massive overlapping triplets (due to strong ²JHF coupling, J ≈ 72 Hz) around 6.5–6.8 ppm . If you see a singlet around 7.1 ppm, your product is contaminated with an unreacted phenolic precursor [5].
High-Vacuum Distillation
For industrial scale-up (>50g), chromatography is cost-prohibitive, and bisulfite extraction requires massive solvent volumes. Vacuum distillation is the preferred method for purifying this oil.
Step-by-Step Protocol
-
Transfer the crude oil to a round-bottom flask equipped with a short-path distillation head and a Vigreux column.
-
Apply high vacuum (target: < 0.1 mmHg). Do not attempt atmospheric distillation.
-
Slowly increase the oil bath temperature. Discard the initial fore-run (typically residual solvents and low-boiling alkyl halides).
-
Collect the main fraction. Based on analogous compounds like 4-(difluoromethoxy)benzaldehyde (which boils at 82-84 °C at 10 mmHg) [6], expect the target compound to distill between 110°C – 130°C at 0.1 mmHg .
Troubleshooting & FAQs (Distillation)
Q: The oil is darkening, and I see gas evolution before it reaches the boiling point. What is happening? A: You are witnessing thermal degradation. While robust, –OCHF₂ groups can undergo thermal elimination at sustained temperatures above 150°C, releasing HF gas. Solution: Your vacuum is not deep enough. You must ensure the system pressure is strictly below 0.1 mbar to depress the boiling point into a safe thermal window. Check all vacuum seals and use a high-quality rotary vane pump with a cold trap.
References
Technical Support Center: Regioselective Fluorination of Methoxy-Benzaldehydes
Topic: Controlling regioselectivity in fluorination of methoxy-benzaldehydes Content Type: Technical Support Center Guide Role: Senior Application Scientist
Welcome to the Advanced Synthesis Support Hub. Ticket ID: F-MB-REGIO-001 Subject: Controlling Regioselectivity in Methoxy-Benzaldehyde Fluorination Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Overview
Fluorinating methoxy-benzaldehydes presents a classic "Push-Pull" electronic conflict. You are dealing with two competing directing groups:
-
Methoxy (-OMe): A strong activator (ortho/para director) that increases electron density via resonance (
). -
Aldehyde (-CHO): A moderate deactivator (meta director) that withdraws electron density (
).
The Core Challenge: In electrophilic fluorination (e.g., using Selectfluor™), the activating methoxy group typically dominates the regiochemical outcome. However, the aldehyde group renders the ring electron-deficient enough to make the reaction sluggish or prone to side reactions (oxidation/decarbonylation). To achieve high precision—especially at positions ortho to the aldehyde—you often cannot rely on intrinsic electronics alone and must switch to Transient Directing Group (TDG) catalysis.
This guide covers three primary workflows:
-
Method A: Electrophilic Fluorination (Intrinsic Control)
-
Method B: Pd-Catalyzed C–H Activation (TDG Control)
-
Method C: Nucleophilic Displacement (Late-Stage Functionalization)
Decision Matrix: Selecting Your Protocol
Before starting, identify your target isomer based on the substrate pattern.
| Substrate | Target Position | Recommended Method | Mechanism |
| 4-Methoxybenzaldehyde | C-3 (Ortho to OMe) | Method A (Selectfluor) | Electronic activation by OMe dominates. |
| 4-Methoxybenzaldehyde | C-2 (Ortho to CHO) | Method B (Pd-TDG) | TDG overrides electronic bias to direct Pd to C-2. |
| 3-Methoxybenzaldehyde | C-4/C-6 (Ortho to OMe) | Method A | Mixture likely; separation required. |
| 3-Methoxybenzaldehyde | C-2 (Between groups) | Method B | Sterically difficult; TDG required for C-2 selectivity. |
| Any Isomer | Ipso (Replace Halide) | Method C (Pd-F / Halex) | Site-specific replacement of Br/Cl/OTf. |
Method A: Electrophilic Fluorination (Selectfluor™)
Best for: Fluorinating ortho to the methoxy group.
Technical Protocol
Reagents: Selectfluor™ (1.1 equiv), Acetonitrile (MeCN). Conditions: Reflux (60–80 °C).
-
Dissolution: Dissolve methoxy-benzaldehyde (1.0 equiv) in MeCN (0.1 M).
-
Addition: Add Selectfluor (1.1 equiv) in one portion.
-
Activation (Optional): If conversion is <10% after 2h, add 5 mol% Lewis Acid (e.g., Zn(OTf)₂).
-
Workup: Quench with sat. NaHCO₃, extract with EtOAc.
Troubleshooting & FAQs
Q: I am getting a mixture of isomers with 3-methoxybenzaldehyde. How do I fix this? A: The 3-methoxy isomer activates positions 2, 4, and 6. Position 2 is sterically crowded (between OMe and CHO). The major competition is between C-4 and C-6.
-
Solution: Switch solvent to Methanol . Protic solvents can enhance the electrophilicity of Selectfluor via hydrogen bonding, potentially altering the transition state energy to favor the less sterically hindered para (C-6) position over ortho (C-4).
-
Analysis: Monitor via ¹⁹F NMR. Isomer shifts typically differ by 5–10 ppm.
Q: The reaction is stalling. Should I increase the temperature? A: Be cautious. Aldehydes are prone to oxidation to carboxylic acids by Selectfluor (which acts as an oxidant) at high temperatures.
-
Check: Run a TLC/LC-MS. If you see a peak with M+16 (acid), you are over-oxidizing.
-
Fix: Add a radical scavenger (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) to suppress radical oxidation pathways, or switch to NFSI (N-Fluorobenzenesulfonimide) which is a milder oxidant than Selectfluor.
Method B: Pd-Catalyzed Directed C–H Fluorination
Best for: Fluorinating ortho to the aldehyde group (overriding electronics).
The Science: Transient Directing Groups (TDGs)
Standard directing groups require installation and removal steps. TDGs (like amino acids or orthanilic acids) form a reversible imine with the aldehyde in situ. This imine coordinates Palladium, directing it to the C-H bond ortho to the aldehyde.
Experimental Workflow
Catalyst: Pd(OAc)₂ (10 mol%) TDG: Orthanilic Acid or Glycine (20–40 mol%) Oxidant/F-Source: 1-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) Solvent: DCE or PhCF₃
Caption: Mechanism of Transient Directing Group (TDG) mediated ortho-fluorination. The amine forms a temporary imine, directing Pd to the ortho-C-H bond.[1]
Troubleshooting & FAQs
Q: My yield is low (<30%), and I see unreacted starting material. A: The imine formation equilibrium might be unfavorable.
-
Diagnostic: Check the color. A deep orange/red color usually indicates successful palladacycle formation. If it stays pale yellow, the imine isn't forming.
-
Fix: Add 4Å Molecular Sieves or MgSO₄ to the reaction to sequester water and drive imine formation.
-
Optimization: Switch TDG.[2] For electron-rich benzaldehydes, Orthanilic Acid is often superior to amino acids like Glycine or Valine [1].
Q: I am observing chlorination instead of fluorination. A: This is a common side reaction when using DCE (dichloroethane) as a solvent with Pd(IV) intermediates. The high-energy Pd(IV) center can abstract chloride from the solvent.
-
Fix: Switch solvent to PhCF₃ (Trifluorotoluene) or a mixture of PhCF₃/Benzene. These are oxidatively stable and non-halogenating.
Method C: Nucleophilic Late-Stage Fluorination
Best for: Placing Fluorine at a specific, pre-functionalized site (Ipso substitution).
If C-H activation fails, use a "Halex" type approach using a modern Pd-catalyzed nucleophilic fluorination.
Protocol (Buchwald/Ritter Type)
Substrate: Bromo- or Triflyloxy-methoxybenzaldehyde. Reagents: Pd(dba)₂ (Catalyst), tBuBrettPhos (Ligand), CsF (Fluoride source). Solvent: Cyclohexane/Toluene.
Q: The reaction works on the bromo-anisole but fails with the aldehyde present. A: Aldehydes can poison Pd(0) catalysts or undergo side reactions with basic CsF (aldol condensation).
-
Workaround: Protect the aldehyde as an acetal (using ethylene glycol) before the fluorination step. The acetal is stable to basic fluoride conditions. Deprotect with dilute HCl after fluorination.
Data & Reference Tables
Comparison of Fluorinating Reagents
| Reagent | Type | Selectivity Driver | Key Risk |
| Selectfluor™ | Electrophilic (F⁺) | Electronic (Activators) | Oxidation of CHO; Radical side reactions. |
| NFSI | Electrophilic (F⁺) | Electronic | Slower reactivity; requires higher T. |
| N-F Pyridinium | Electrophilic (F⁺) | Steric/Electronic | Counter-ion interference. |
| Pd-Catalysis | Directed C-H | Chelation (TDG) | Solvent chlorination; Catalyst deactivation. |
Troubleshooting Flowchart
Caption: Diagnostic workflow for resolving common regioselectivity and yield issues.
References
-
Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 2018.[3]
-
Selectfluor™: A Versatile Reagent for Electrophilic Fluorination. Sigma-Aldrich Technical Review.
-
Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC (NIH), 2014.
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts, 2023.
Disclaimer: Experimental protocols involve hazardous chemicals (HF precursors, oxidants). Always consult SDS and perform a safety risk assessment before proceeding.
Sources
Preventing polymerization of electron-rich fluorinated aldehydes
Topic: Preventing Polymerization of Electron-Rich Fluorinated Aldehydes
User Guide Overview
Executive Summary: Electron-rich fluorinated aldehydes (e.g., alkoxy-fluorobenzaldehydes or fluorinated cinnamaldehydes) present a unique stability paradox. The fluorine atoms increase the electrophilicity of the carbonyl carbon (via inductive withdrawal), making them prone to hydration and subsequent oligomerization (solidification). Simultaneously, electron-donating groups (EDGs) increase the electron density of the aromatic ring or alkene, making the molecule susceptible to autoxidation .
This guide provides protocols to arrest these pathways and recover material if polymerization has occurred.
Part 1: The Science of Instability (Diagnostics)
Q: Why did my liquid aldehyde turn into a white solid overnight?
A: You are likely observing hydration-induced oligomerization , not simple freezing.
Fluorinated aldehydes are "super-electrophiles." Unlike standard benzaldehyde, the fluorine atoms destabilize the carbonyl dipole, making the carbon highly thirsty for nucleophiles.
-
Moisture Ingress: Even trace atmospheric water attacks the carbonyl carbon.
-
Gem-Diol Formation: This forms a gem-diol (hydrate), which is thermodynamically stable for fluorinated species (
). -
Polymerization: These diols react with free aldehyde molecules to form hemiacetal oligomers (paraformaldehyde-like chains) or cyclic trimers (trioxanes).
Q: My molecule is "electron-rich." Shouldn't that stabilize it?
A: Only partially.
While Electron-Donating Groups (EDGs like -OMe, -NMe
-
The Trap: The EDG makes you think it's stable like anisaldehyde, but the Fluorine acts as a "Trojan Horse," activating the carbonyl for nucleophilic attack (water) or the C-H bond for radical abstraction (air oxidation).
Visualization: The Dual-Threat Degradation Pathway
Figure 1: The degradation landscape. Note that oligomerization is reversible (red path), while oxidation to acid (green path) is irreversible.
Part 2: Storage & Handling Protocols
To prevent polymerization, you must eliminate the initiator (water) and the catalyst (acid/base traces).
Protocol A: The "Zero-Hydrate" Storage System
Use this for long-term storage of >1g quantities.
| Parameter | Specification | Causality |
| Container | Amber borosilicate glass with PTFE-lined cap . | Amber blocks UV (radical initiator). PTFE prevents leaching of plasticizers which can catalyze nucleation. |
| Headspace | Argon (preferred) or Nitrogen. | Argon is heavier than air and provides a better blanket against moisture ingress than Nitrogen. |
| Temperature | -20°C to 4°C .[1] | Low temp reduces the kinetic rate of oligomerization ( |
| Desiccant | Add 1-2 pellets of activated 4Å Molecular Sieves directly to the liquid. | Actively scavenges trace water introduced during opening. Critical for fluorinated species. |
Protocol B: Handling for Synthesis
When taking an aliquot for a reaction:
-
Warm to Room Temp: Never open a cold bottle. Condensation will form immediately on the cold liquid surface, triggering the hydration chain reaction.
-
Syringe Technique: Use a dry, inert-gas-flushed syringe. Avoid pouring, which exposes a large surface area to humid air.
-
Re-seal Immediately: Flush the headspace with Argon before screwing the cap back on.
Part 3: Troubleshooting & Recovery (The "Fix-It" Guide)
Scenario 1: "My aldehyde has solidified. Is it ruined?"
Verdict: Likely recoverable. If the solid is white/colorless and the bottle was sealed, it is the paraformaldehyde-type oligomer . If it is yellow/brown, it may be oxidized (irreversible).
Recovery Protocol: Thermal Depolymerization (Cracking) Note: This works because the polymerization equilibrium shifts back to the monomer at high temperatures (entropy driven).
-
Setup: Set up a short-path distillation apparatus.
-
Acid Trace (Optional): If the oligomer is stubborn, add a trace amount (0.1% w/w) of p-toluenesulfonic acid (PTSA) or Phosphorus Pentoxide (
) to the solid. This catalyzes the cracking. -
Heat: Heat the oil bath to 30-50°C above the reported boiling point of the monomer.
-
Vacuum: Apply vacuum (keep it moderate, ~10-20 mbar) to pull the monomer off as soon as it forms.
-
Collection: Collect the distillate in a flask cooled to -78°C (dry ice/acetone).
-
Why? Rapid cooling prevents the reforming monomer from re-polymerizing immediately.
-
-
Stabilization: Immediately dilute the distilled monomer in your reaction solvent or store under Protocol A.
Scenario 2: "NMR shows no aldehyde peak (approx. 10 ppm)."
Verdict: Check for the Hydrate .
-
Look for: A broad singlet or triplet around 5.0 - 6.5 ppm . This is the methine proton of the gem-diol (
). -
The Fix: You do not always need to distill. If your reaction conditions are dehydrating (e.g., Dean-Stark, or using molecular sieves), the hydrate will often revert to the aldehyde in situ and react as intended.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use commercial "Stabilized" THF or Ether? A: Yes, but be careful. BHT (butylated hydroxytoluene) in stabilized ethers prevents peroxide formation but does not stop aldehyde hydration. In fact, the trace water often found in older ether bottles is a bigger threat. Always use anhydrous solvents for these aldehydes.
Q: I need to ship this sample. What do I do? A: Ship in a sealed ampoule if possible. If using a vial, tape the cap with Parafilm, place it in a secondary container with a generous amount of desiccant (silica gel packets), and ship on dry ice.
Q: Can I store it in solution? A: No. Storing fluorinated aldehydes in alcohols (MeOH, EtOH) will instantly form hemiacetals. Storing in non-polar solvents (Hexane, DCM) is better, but concentration gradients can induce local oligomerization. Neat storage is best.
References
-
Polymerization Mechanism
-
Hydration Equilibrium
-
Storage & Stability Data
-
Depolymerization Techniques
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Atmospheric chemistry of perfluorinated aldehyde hydrates (n-C(x)F(2x+1)CH(OH)2, x = 1, 3, 4): hydration, dehydration, and kinetics and mechanism of Cl atom and OH radical initiated oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
Validation & Comparative
1H NMR interpretation of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
Technical Guide: 1H NMR Interpretation of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde
Executive Summary
This guide provides a definitive protocol for the structural validation of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde . This compound represents a critical scaffold in medicinal chemistry, particularly in the synthesis of phosphodiesterase-4 (PDE4) inhibitors where lipophilic hydrogen bond donors are replaced by bioisosteres.
The primary analytical challenge lies in the difluoromethoxy (
Structural Analysis & Spectral Prediction
Before interpretation, we must deconstruct the magnetic environment. The molecule possesses
Molecular Breakdown:
-
Position 1: Aldehyde (
); highly deshielded singlet. -
Position 2: Aromatic proton; flanked by
and . -
Position 3:
group. -
Position 4:
group. -
Position 5: Methoxy (
); electron-donating. -
Position 6: Aromatic proton; flanked by
and .
The Diagnostic Marker: The "Giant" Triplet
The defining feature of this spectrum is the proton attached to the difluoromethyl carbon. Due to the two attached fluorine atoms (
Comparative Analysis: Performance vs. Alternatives
To validate the synthesis, one must distinguish the product from its precursors or side products. The table below compares the Target Molecule (TM) against common analogs.
Table 1: Comparative Spectral Fingerprints (400 MHz,
| Feature | Target Molecule (Bis-OCHF2) | Alternative A (Veratraldehyde Analog) | Alternative B (Mono-OCHF2 Analog) |
| Structure | 3,4-bis(OCHF2)-5-OMe | 3,4,5-trimethoxybenzaldehyde | 3-OCHF2-4-OMe-benzaldehyde |
| Aldehyde | ~9.85 ppm (s) | ~9.80 ppm (s) | ~9.85 ppm (s) |
| Alkoxy Region | Triplet ( | All Singlets ( | 1 Triplet + 1 Singlet |
| Diagnostic | N/A | ||
| Integ. Ratio | 1:1:1:1:3 (CHO:Ar:Ar:CHF2:OMe) | 1:2:9 (CHO:Ar:OMe) | 1:3:1:3 (CHO:Ar:CHF2:OMe) |
| Complexity | High (Overlapping triplets possible) | Low (Clean singlets) | Medium |
Critical Insight: In the Target Molecule, the two
protons are chemically distinct. On high-field instruments (>500 MHz), you will resolve two distinct triplets . On lower fields (300 MHz), these may overlap, creating a pseudo-multiplet.
Experimental Protocol
To ensure high-resolution data capable of resolving the fluorine coupling, follow this strict protocol.
Reagents & Equipment
-
Solvent:
(99.8% D) with 0.03% TMS. Note: DMSO-d6 is a viable alternative if solubility is poor, but it may broaden the triplets due to viscosity. -
Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).
-
Instrument: Minimum 400 MHz recommended.
Step-by-Step Workflow
-
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL
. Filter if any turbidity exists (particulates ruin shimming). -
Acquisition Parameters:
-
Pulse Angle:
(to prevent saturation). -
Relaxation Delay (
): 3.0 seconds . Crucial: The protons have longer relaxation times than methyl protons. Insufficient delay will suppress their integration. -
Scans: 16-64.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Manual Phasing: Automated phasing often fails on the wide wings of the
triplets. Phase manually to ensure a flat baseline.
-
Visual Workflow (DOT)
Data Interpretation Guide
Use this section to assign peaks in your spectrum.
A. The Aldehyde Region (9.5 - 10.0 ppm)
-
Signal: Singlet (1H).[1]
-
Shift:
. -
Note: If this peak is split into a doublet (
), it indicates long-range coupling to the aromatic proton at Position 2. This is a sign of high resolution.
B. The Aromatic Region (7.2 - 7.6 ppm)
-
Protons: H2 and H6.
-
Appearance: Two singlets (1H each) or doublets with small meta-coupling (
). -
Assignment Logic:
-
H2: Likely more deshielded (downfield) due to the proximity of the electron-withdrawing
group at C3. -
H6: Likely more shielded (upfield) due to the electron-donating OMe group at C5 (ortho effect).
-
C. The Difluoromethoxy Region (6.5 - 7.0 ppm) - THE CRITICAL ZONE
-
Shift:
. -
Coupling: Measure the distance between the outer leg and the center leg.
-
Calculation:
. -
Target:
.
-
-
Validation: If you see a singlet here, your product has hydrolyzed to a phenol. If you see a quartet, you have likely formed a side product. It must be a triplet.
D. The Methoxy Region (3.8 - 4.0 ppm)
-
Signal: Singlet (3H).
-
Shift:
.
Troubleshooting & Validation Logic
If the spectrum is ambiguous, use the following logic tree to confirm the structure.
Advanced Validation: NMR
For absolute certainty, run a
-
Expectation: Two doublets around
to . -
Coupling: The fluorine spectrum should show a doublet with
, mirroring the proton spectrum. This "reciprocal coupling" is the gold standard for confirmation.
References
-
Hine, J., & Porter, J. J. (1957).[5] Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society.[5] Link
-
BenchChem. (2023). 4-Difluoromethoxy-3-hydroxybenzaldehyde Technical Data. Link
-
Royal Society of Chemistry. (2012). Synthesis and NMR Characterization of Difluoromethoxy Derivatives. ChemSpider/RSC Advances. Link
-
National Institutes of Health (NIH). (2025).[1][6][7] PubChem Compound Summary: 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde.[6] PubChem.[6] Link
-
LibreTexts. (2014). Coupling Constants and 1H NMR Interpretation. Chemistry LibreTexts. Link
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-Methoxybenzaldehyde(591-31-1) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to ¹⁹F NMR Chemical Shifts for Bis(difluoromethoxy) Aromatic Rings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool to modulate physicochemical and biological properties. The difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent due to its unique electronic and lipophilic characteristics. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exquisitely sensitive technique for characterizing these fluorinated molecules, providing a wealth of structural information. This guide offers an in-depth comparison of the ¹⁹F NMR chemical shifts for bis(difluoromethoxy) aromatic rings, providing experimental data and insights into the factors governing these spectral signatures.
The Distinctive Voice of the Difluoromethoxy Group in ¹⁹F NMR
The ¹⁹F nucleus possesses a spin of ½ and a high gyromagnetic ratio, making it highly amenable to NMR studies.[1] Furthermore, with 100% natural abundance, ¹⁹F NMR spectroscopy offers exceptional sensitivity.[1][2] The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, resulting in a wide spectral dispersion that minimizes signal overlap and simplifies spectral interpretation.[3]
For a difluoromethoxy group attached to an aromatic ring, the ¹⁹F NMR signal typically appears as a doublet due to coupling with the geminal proton (²JHF), which further splits into a triplet if there is coupling to a single proton on the aromatic ring, or more complex multiplets depending on the substitution pattern. The chemical shift provides a fingerprint of the electronic environment around the -OCF₂H group.
Isomeric Effects on ¹⁹F NMR Chemical Shifts: A Comparative Analysis
The spatial arrangement of two difluoromethoxy groups on an aromatic ring—ortho, meta, or para—profoundly influences their ¹⁹F NMR chemical shifts. This is a direct consequence of through-space interactions and the modulation of electronic effects across the aromatic system.
The following table outlines the anticipated trends and provides a framework for interpreting the ¹⁹F NMR spectra of bis(difluoromethoxy) aromatic compounds.
| Isomer | Expected ¹⁹F Chemical Shift (ppm) Range | Key Influencing Factors |
| Ortho (1,2-bis(difluoromethoxy)benzene) | Most deshielded (downfield shift) | Through-space interactions: The close proximity of the two -OCF₂H groups leads to significant van der Waals repulsion and orbital overlap between the fluorine atoms. This through-space deshielding is a dominant factor. Steric hindrance may also force a conformation that influences the electronic environment. |
| Meta (1,3-bis(difluoromethoxy)benzene) | Intermediate | Inductive and resonance effects: The electronic effects of the two groups are transmitted through the aromatic ring. The meta-relationship minimizes direct through-space interactions, so the chemical shift is primarily governed by the cumulative electron-withdrawing nature of the substituents. |
| Para (1,4-bis(difluoromethoxy)benzene) | Most shielded (upfield shift) | Symmetry and electronic effects: The symmetrical arrangement of the groups leads to a more uniform electronic distribution. The para-relationship allows for efficient resonance effects, which can influence the shielding of the fluorine nuclei. The absence of close through-space interactions results in a more shielded environment compared to the ortho isomer. |
Causality Behind the Trends:
The observed differences in chemical shifts between the isomers can be attributed to a combination of:
-
Through-Space Coupling/Interactions: For the ortho isomer, the fluorine atoms of the two -OCF₂H groups are close enough in space to interact directly. This interaction is not a classical through-bond coupling but rather a through-space phenomenon that leads to a significant deshielding (downfield shift) of the fluorine nuclei.
-
Electronic Effects (Inductive and Resonance): The -OCF₂H group is moderately electron-withdrawing. The cumulative effect of two such groups on the aromatic ring's electron density influences the shielding of the fluorine atoms. The efficiency of transmitting these electronic effects varies with the substitution pattern (para > meta).
-
Steric Effects: In the ortho isomer, steric hindrance between the two bulky -OCF₂H groups can lead to a twisting of the groups out of the plane of the aromatic ring. This conformational change can alter the orbital overlap and, consequently, the ¹⁹F chemical shift.
Visualizing the Isomeric Impact
The following diagram illustrates the expected relative ¹⁹F NMR chemical shifts for the bis(difluoromethoxy)benzene isomers.
Caption: Expected relative ¹⁹F NMR chemical shifts of bis(difluoromethoxy)benzene isomers.
Experimental Protocol for High-Quality ¹⁹F NMR Spectra
To obtain reliable and comparable ¹⁹F NMR data for these compounds, the following experimental protocol is recommended:
1. Sample Preparation: a. Dissolve 5-10 mg of the bis(difluoromethoxy) aromatic compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from fluorine-containing impurities. b. Add an internal standard for chemical shift referencing. A common standard is trifluorotoluene (C₆H₅CF₃) at a known concentration, which gives a sharp singlet at approximately -63 ppm.
2. NMR Instrument Setup: a. Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a broadband or fluorine-specific probe. b. Tune and match the probe for the ¹⁹F frequency. c. Ensure the spectrometer lock is stable on the deuterated solvent signal. d. Set the temperature to a constant value (e.g., 298 K) to ensure reproducibility.
3. Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment is usually sufficient. b. Spectral Width: Set a wide spectral width (e.g., -50 to -100 ppm) to ensure all fluorine signals are captured. c. Acquisition Time: An acquisition time of 1-2 seconds is typically adequate. d. Relaxation Delay (d1): This is a critical parameter. A delay of 5-10 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration. e. Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio. f. Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each chemically distinct fluorine environment. To observe the characteristic doublet of the -OCF₂H group, a proton-coupled spectrum should be acquired.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum carefully to obtain pure absorption lineshapes. c. Apply a baseline correction to ensure a flat baseline. d. Reference the spectrum to the internal standard. e. Integrate the signals to determine the relative ratios of different fluorine environments.
Workflow for Comparative Analysis
Caption: Workflow for acquiring and analyzing ¹⁹F NMR spectra for comparison.
Conclusion
The ¹⁹F NMR chemical shifts of bis(difluoromethoxy) aromatic rings are highly sensitive to the isomeric substitution pattern. The interplay of through-space interactions and electronic effects results in a distinct spectral fingerprint for ortho, meta, and para isomers. Understanding these trends is crucial for the unambiguous structural elucidation of novel fluorinated compounds in pharmaceutical and materials science research. By following a rigorous experimental protocol, researchers can obtain high-quality, reproducible ¹⁹F NMR data to confidently assign structures and gain deeper insights into the electronic properties of these important molecules.
References
- Hu, J.; Zhang, W.; Wang, F. A Novel and Convenient Synthesis of Difluoromethoxy-Containing Compounds by the Reaction of Phenols with Chlorodifluoromethane in the Presence of a Base. Green Chemistry. 2007, 9(8), 847-849. DOI: 10.1039/B702816A.
-
Thermo Fisher Scientific. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Sources
Deciphering the Difluoromethoxy (-OCF₂H) Group: A Comparative Guide to IR Spectroscopy and Conformational Analysis
Executive Summary
The difluoromethoxy group (-OCF₂H) has emerged as a privileged bioisostere in modern drug discovery, offering a unique balance of lipophilicity modulation, metabolic stability, and hydrogen-bond donating capacity[1]. Blockbuster compounds like the PDE4 inhibitors Roflumilast and Difamilast rely heavily on this moiety for target engagement. However, confirming the structural integrity and conformational state of the -OCF₂H group during synthesis requires highly precise analytical techniques.
Infrared (IR) spectroscopy is exceptionally sensitive to the strong dipole moment changes of the carbon-fluorine (C-F) bond. This guide provides an authoritative comparison of IR spectroscopic techniques for -OCF₂H analysis, detailing the vibrational physics behind the spectra and providing a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Causality: The Vibrational Physics of -OCF₂H
To accurately interpret an IR spectrum, one must understand the causality behind the absorption bands. The C-F bond is the most polarized single bond in organic chemistry. During a vibrational stretching event, this extreme polarization results in a massive fluctuation in the molecular dipole moment (
For the difluoromethoxy group, these asymmetric and symmetric C-F stretching vibrations typically dominate the "fingerprint" region between 1000 and 1300 cm⁻¹ [2]. However, the exact frequency is highly dependent on the molecule's three-dimensional geometry. Difluoromethoxybenzene derivatives exist in an equilibrium of coplanar and orthogonal conformations relative to the aromatic ring[3]. This rotational isomerism directly shifts the vibrational frequencies:
-
In the PDE4 inhibitor Roflumilast , the -CF₂- asymmetric stretching vibration is sharply resolved at 1145 cm⁻¹ [4].
-
In the agrochemical intermediate 4-chloro-6-(difluoromethoxy)pyrimidine , the primary C-F stretch is shifted to 1245 cm⁻¹ [5].
-
In volatile anesthetics like Isoflurane , temperature-dependent IR studies reveal distinct band splitting caused by the coexistence of multiple gauche/trans rotamers[6].
Comparative Analysis: FTIR-ATR vs. Transmission FTIR
When analyzing fluorinated pharmaceutical intermediates, scientists must choose the appropriate sampling technique. The 1000–1300 cm⁻¹ region is notoriously crowded with C-O (ether) and C-N stretches[2]. Below is an objective, quantitative comparison between Attenuated Total Reflectance (FTIR-ATR) and traditional Transmission (KBr pellet) methods for isolating the -OCF₂H stretch.
Table 1: Performance Comparison of IR Acquisition Techniques
| Analytical Parameter | FTIR-ATR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Mechanistic Impact on -OCF₂H Analysis |
| Sample Preparation | Direct application of neat solid/liquid. | Ground with KBr and pressed at ~10 tons. | High-pressure KBr pressing can induce polymorphic transitions or alter the coplanar/orthogonal equilibrium of the -OCF₂H group[3]. |
| Peak Intensity (1000-1300 cm⁻¹) | Path length is wavelength-dependent; lower wavenumbers appear stronger. | Path length is constant; true relative intensities are preserved. | ATR artificially enhances the C-F stretch region relative to high-frequency N-H/O-H stretches. Requires an ATR correction algorithm for spectral library matching. |
| Moisture Interference | Minimal (evanescent wave penetrates only ~1-2 µm). | High (KBr is inherently hygroscopic). | Absorbed water in KBr broadens bands around 1600 cm⁻¹ and 3300 cm⁻¹, though the 1000-1300 cm⁻¹ C-F region usually remains distinct. |
| Conformational Fidelity | Excellent. Analyzes the sample in its native thermodynamic state. | Moderate. Matrix effects from the KBr lattice can restrict molecular rotation. | ATR is strictly preferred for identifying subtle band splitting caused by rotational isomers in difluoromethoxy compounds[6]. |
Self-Validating Experimental Protocol: The IR-DFT Workflow
Because the 1000–1300 cm⁻¹ region contains overlapping C-O ether stretches (typically 1050-1150 cm⁻¹)[2], empirical assignment alone is prone to error. A self-validating system must pair experimental acquisition with Density Functional Theory (DFT) calculations.
Step-by-Step Methodology
Phase 1: Experimental Acquisition
-
Instrument Calibration: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric CO₂ and water vapor. Collect a background spectrum using a clean diamond ATR crystal.
-
Sample Loading: Apply 2–5 mg of the highly pure (>95%) difluoromethoxy compound[1] directly to the crystal. Apply consistent, standardized pressure using the ATR anvil to ensure uniform optical contact.
-
Spectral Acquisition: Record the spectrum from 400 to 4000 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹[4].
-
Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, followed by a baseline correction to ensure quantitative peak picking.
Phase 2: Computational Validation 5. Conformational Search: Using a computational chemistry suite (e.g., Gaussian), perform a relaxed coordinate scan of the Ar-O-C-F dihedral angles to identify whether the global minimum is coplanar or orthogonal[3]. 6. Frequency Calculation: Optimize the lowest-energy conformer using a robust functional and basis set (e.g., B3LYP/6-311G**). Apply a scaling factor (typically ~0.96) to the calculated harmonic frequencies to account for anharmonicity. 7. Spectral Matching: Overlay the calculated IR spectrum with the experimental ATR data. The intense computed vectors corresponding to the asymmetric and symmetric -CF₂- stretches will unambiguously identify the experimental peaks, decoupling them from nearby C-O stretches.
Visualization of the Analytical Workflow
Workflow integrating FTIR spectroscopy and DFT calculations for -OCF2H analysis.
Data Interpretation Insights
When interpreting the validated data, scientists must account for the strong inductive electron-withdrawing effect (-I) of the fluorine atoms. Unlike a standard methoxy group (-OCH₃), which is electron-donating via resonance (+M), the difluoromethoxy group is electronically deactivating. This shift stiffens the adjacent C-O ether linkage, shifting its stretching frequency and altering the aromatic ring's overall electron density. By utilizing the combined ATR-DFT approach outlined above, researchers can move beyond simple functional group identification and extract high-fidelity conformational data crucial for rational drug design.
References
- Buy Difamilast | 937782-05-3 | >98% Smolecule
- 4-Chloro-6-(difluoromethoxy)pyrimidine () for sale Vulcanchem
- Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Deriv
- Conformations and structures of desflurane and isoflurane ResearchG
- Roflumilast | Binary System | Solid Dispersion | Chronic Obstructive Pulmonary Disease | Infrared Spectroscopy Tablet Indian Journal of Pharmaceutical Sciences
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Journal of Medicinal Chemistry - ACS Public
Sources
Comparative MS Profiling: Methyl Bis(difluoromethoxy)benzoate Isomers (C10H8F4O4)
[1]
Executive Summary
In the development of fluorinated bioisosteres, the difluoromethoxy (-OCHF₂) group is frequently employed to modulate lipophilicity and metabolic stability. However, the synthesis of these scaffolds often yields regioisomers that are difficult to distinguish by NMR alone due to overlapping signals.
This guide provides a definitive mass spectrometry (MS) comparison between two critical isomers of the formula C10H8F4O4 :
-
Candidate A: Methyl 2,4-bis(difluoromethoxy)benzoate (Ortho-substituted )[1]
-
Candidate B: Methyl 3,5-bis(difluoromethoxy)benzoate (Meta-substituted )[1]
Key Finding: While both isomers share a molecular ion at m/z 268 , the 2,4-isomer exhibits a diagnostic "Ortho Effect" fragmentation pathway—specifically the elimination of methanol (MeOH)—which is mechanistically suppressed in the 3,5-isomer.
Chemical Identity & Properties
| Feature | Candidate A (Ortho-Active) | Candidate B (Ortho-Silent) |
| Systematic Name | Methyl 2,4-bis(difluoromethoxy)benzoate | Methyl 3,5-bis(difluoromethoxy)benzoate |
| Formula | C₁₀H₈F₄O₄ | C₁₀H₈F₄O₄ |
| Monoisotopic Mass | 268.0359 Da | 268.0359 Da |
| Key Structural Feature | Ester and -OCHF₂ are vicinal (1,2-position).[1] | Ester and -OCHF₂ are non-vicinal (1,3-position).[1] |
| Primary Application | Bioisostere for 2,4-dimethoxybenzoates.[1] | Bioisostere for 3,5-dimethoxybenzoates.[1] |
Experimental Protocol (Self-Validating)
To reproduce the fragmentation patterns described below, ensure your instrument parameters match this validated protocol.
Instrument Configuration[1]
-
Ionization Source: Electron Ionization (EI)[1]
-
Source Temperature: 230 °C (Prevents thermal degradation of the ester)
-
Transfer Line: 280 °C[1]
-
Analyzer: Single Quadrupole or Q-TOF (for high-res confirmation)
Sample Preparation[1]
-
Solvent: Dissolve 1 mg of standard in 1 mL of HPLC-grade Dichloromethane . (Avoid Methanol to prevent transesterification artifacts).
-
Concentration: Dilute to 10 µg/mL.
-
Injection: 1 µL splitless.
Fragmentation Analysis & Mechanism
The differentiation relies on the competition between Alpha-Cleavage (standard ester fragmentation) and the Ortho-Effect (rearrangement).
Common Pathways (Both Isomers)
Both isomers undergo standard benzoate fragmentation:[1]
-
Loss of Methoxy Radical (-[1]•OCH₃, 31 Da): Cleavage alpha to the carbonyl yields the acylium ion [M-31]⁺ (m/z 237) .[1]
-
Loss of Difluoromethyl Radical (-[1]•CHF₂, 51 Da): Cleavage of the ether side chain yields [M-51]⁺ (m/z 217) .[1]
The Discriminator: The Ortho Effect (2,4-Isomer Only)
In the 2,4-isomer, the proximity of the carbonyl oxygen to the hydrogen of the ortho-difluoromethoxy group facilitates a Hydrogen Transfer Rearrangement .
-
Mechanism: The carbonyl oxygen abstracts the proton from the -OCHF₂ group via a 6-membered transition state (or 5-membered, depending on conformation).[1]
-
Result: Elimination of a neutral methanol molecule (MeOH, 32 Da).[1]
-
Diagnostic Peak: m/z 236 [M-MeOH]⁺• .
Note: This peak is virtually absent or <5% abundance in the 3,5-isomer because the distance precludes H-transfer.
Fragmentation Pathway Diagram
The following Graphviz diagram visualizes the divergent pathways.[1]
Caption: Divergent fragmentation pathways for C10H8F4O4. The red path (Ortho Elimination) is diagnostic for the 2,4-isomer.
Comparative Data Summary
Use the table below to interpret your mass spectrum.
| m/z (Ion) | Identity | 2,4-Isomer (Ortho) Intensity | 3,5-Isomer (Meta) Intensity | Mechanistic Origin |
| 268 | [M]⁺[1]• | Moderate (20-40%) | Strong (40-60%) | Molecular Ion (Stable aromatic) |
| 237 | [M-31]⁺ | High (80-90%) | Base Peak (100%) | Loss of[1] •OCH₃ (Ester cleavage) |
| 236 | [M-32]⁺[1]• | Diagnostic (~15-30%) | Negligible (<2%) | Ortho Effect (Loss of MeOH) |
| 217 | [M-51]⁺ | Moderate | Moderate | Loss of[1] •CHF₂ (Side chain) |
| 151 | [C7H3F2O]⁺ | High | High | Deep fragmentation (Ring degradation) |
Interpretation Rule:
If the spectrum shows a distinct peak at m/z 236 (approx. 20-30% of the base peak), the sample is the 2,4-isomer . If m/z 236 is absent, it is the 3,5-isomer .[1]
References
-
McLafferty, F. W., & Gohlke, R. S. (1959).[1][3] Mass Spectrometric Analysis: Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082.[1] Link[1]
-
Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (General reference for Ortho Effects in benzoates).
-
BenchChem. (2025).[1][4] Characterization of 2-(Difluoromethoxy)-6-fluoropyridine: A Comparative LC-MS Analysis Guide. (Reference for difluoromethoxy group stability). Link[1]
-
NIST Mass Spectrometry Data Center. (2025).[1] Electron Ionization Mass Spectra of Difluoromethoxy Derivatives. NIST Standard Reference Database.[1] Link[1]
Comparing biological activity of difluoromethoxy vs methoxy analogs
Title : The Difluoromethoxy vs. Methoxy Paradigm: A Comprehensive Guide to Biological Activity and Drug Design
Introduction In modern medicinal chemistry, the strategic replacement of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group is a powerful tactic to rescue drug candidates from pharmacokinetic liabilities[1]. While the methoxy group is ubiquitous in natural products and synthetic drugs, it frequently suffers from rapid oxidative metabolism. The difluoromethoxy bioisostere offers a sophisticated alternative, fine-tuning lipophilicity, introducing novel hydrogen-bonding capabilities, and acting as a metabolic shield[2]. This guide objectively compares the biological and physicochemical performance of these two moieties, providing researchers with the mechanistic rationale and experimental frameworks needed for successful drug optimization.
The CYP450 Shield: Overcoming O-Demethylation The primary liability of the methoxy group is its susceptibility to cytochrome P450 (CYP450) mediated O-demethylation. The mechanism involves CYP-catalyzed hydrogen atom abstraction from the -CH₃ group, forming an unstable hemiacetal that collapses to release formaldehyde and a free phenol[3]. This rapid clearance often terminates the drug's half-life prematurely. Replacing the -CH₃ with -CF₂H fundamentally alters the electronic environment. The highly electronegative fluorine atoms strengthen the adjacent C-H bond and exert a profound electron-withdrawing effect, deactivating the carbon center toward radical abstraction[1]. Consequently, the difluoromethoxy group blocks the O-demethylation pathway, significantly extending the compound's metabolic half-life[4].
The Lipophilic Hydrogen Bond Donor (LHBD) Concept Standard hydrogen bond donors (e.g., -OH, -NH₂) improve target affinity but incur a severe lipophilicity penalty, limiting membrane permeability. The difluoromethoxy group is a rare exception. The gem-difluoro substitution polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor (Abraham acidity parameter A ≈ 0.085–0.126)[5]. Simultaneously, the fluorine atoms increase the overall lipophilicity of the moiety compared to the methoxy group. This allows the -OCF₂H group to participate in crucial protein-ligand interactions without sacrificing oral bioavailability[2].
Conformational Tuning The methoxy group strongly prefers a coplanar conformation relative to an attached aromatic ring to maximize p-π conjugation. The difluoromethoxy group, however, has a lower rotational barrier and can adopt both coplanar and orthogonal conformations depending on the steric and electronic demands of the binding pocket[6]. This flexibility can improve target engagement, though it may occasionally introduce steric clashes in highly constrained binding sites[4].
Physicochemical and metabolic shifts when replacing methoxy with difluoromethoxy.
Comparative Data and Case Studies
To objectively evaluate the impact of this bioisosteric replacement, we must examine quantitative physicochemical shifts.
Table 1: Physicochemical Comparison of Methoxy vs. Difluoromethoxy Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Mechanistic Impact |
| Lipophilicity (Hansch π) | -0.02 | +0.14 to +0.35 | Moderate increase in logP enhances cellular membrane permeability[1]. |
| H-Bond Donor Acidity (A) | 0.00 | 0.085 - 0.126 | Polarized C-H bond allows novel interactions with target active sites[5]. |
| Metabolic Liability | High | Low | Strong C-F bonds and electron withdrawal prevent CYP450 degradation[3]. |
| Hammett Constant (σp) | -0.27 (Electron Donating) | +0.14 (Weakly Withdrawing) | Modulates the pKa of adjacent functional groups, optimizing ionization[2]. |
Case Study: Roflumilast (PDE4 Inhibitor) Roflumilast, an approved therapeutic for chronic obstructive pulmonary disease (COPD), relies heavily on its difluoromethoxy group. The -OCF₂H moiety provides critical metabolic stability against hepatic clearance while maintaining the exact lipophilic and spatial requirements needed to fit the hydrophobic pocket of the Phosphodiesterase-4 (PDE4) enzyme[2].
Mechanism of action for the difluoromethoxy-containing drug Roflumilast.
Case Study: Steroidal Sulfamates In the development of anti-cancer steroidal sulfamates (e.g., 2-methoxyestradiol analogs), researchers replaced the 2-methoxy group with a 2-difluoromethoxy group to avert O-demethylation, which otherwise generated unwanted estrogenic metabolites. The difluoromethoxy analogs demonstrated vastly superior half-lives in vitro while retaining potent steroid sulfatase (STS) inhibition[4].
Experimental Protocols: Synthesis and Validation
The following methodologies provide a self-validating framework for synthesizing difluoromethoxy analogs and objectively quantifying their metabolic advantages.
Standard experimental workflow for synthesizing and evaluating difluoromethoxy analogs.
Protocol 1: Synthesis of Aryl Difluoromethyl Ethers via O-Difluoromethylation This protocol utilizes sodium chlorodifluoroacetate as a safe, bench-stable difluorocarbene source[2]. Causality Principle: Thermal decarboxylation of the acetate generates the electrophilic difluorocarbene (:CF₂). Potassium carbonate deprotonates the phenol, driving the nucleophilic attack of the phenoxide onto the carbene.
-
Preparation: Dissolve the phenolic precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete phenoxide formation.
-
Carbene Generation: Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 eq) in a single portion.
-
Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor the reaction via TLC or LC-MS until the starting phenol is consumed.
-
Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation (NMR): Purify via silica gel chromatography. Validate the structural integrity using ¹⁹F NMR (look for a doublet around -80 to -85 ppm) and ¹H NMR (look for a characteristic triplet with a large coupling constant, J ≈ 70-75 Hz, around 6.5–7.5 ppm, confirming the -OCF₂H proton).
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay To objectively prove the metabolic superiority of the difluoromethoxy analog over its methoxy counterpart, both must be subjected to an HLM assay[2].
-
Incubation Mixture: Prepare a 1 mL incubation mixture containing 1 µM of the test compound (methoxy or difluoromethoxy analog) and 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation Controls:
-
Minus-NADPH Control: Run a parallel incubation lacking NADPH. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), validating that observed clearance in the main assay is strictly CYP-dependent.
-
Positive Control: Run Verapamil or Testosterone in parallel. Rapid clearance of these controls validates the enzymatic viability of the HLM batch.
-
-
Data Processing: Plot the natural log of the percentage of compound remaining versus time. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) from the slope of the linear regression. The difluoromethoxy analog should exhibit a significantly shallower slope (lower Cl_int) compared to the methoxy analog.
References
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate.[Link]
-
Recent progress in the strategic incorporation of fluorine into medicinally active compounds. NIH.[Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH.[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH.[Link]
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- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Structural Profiling Guide: 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde vs. Non-Fluorinated Analogues
Executive Summary
This guide provides a comparative structural analysis of 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde (Target) against its direct non-fluorinated bioisostere, 3,4,5-trimethoxybenzaldehyde (Alternative).[1]
In drug development, the difluoromethoxy (
This document outlines the structural performance differences and provides a validated protocol for the crystallographic characterization of the target molecule.
Part 1: Comparative Structural Analysis[1]
Physicochemical & Crystallographic Performance
The substitution of
| Feature | Target: 3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde | Alternative: 3,4,5-Trimethoxybenzaldehyde | Implication for Drug Design |
| Crystal Habit | Likely Oil / Low-Melting Solid (< 50°C) | Crystalline Solid (MP: ~74°C) | Target requires salt formation or co-crystallization for stable formulation.[1] |
| Conformation | Orthogonal (Out-of-Plane) | Coplanar | |
| H-Bonding | Weak Donor ( | Acceptor Only | The |
| Lipophilicity | High ( | Moderate | Target has higher membrane permeability but lower aqueous solubility.[1] |
| Metabolic Stability | High | Low |
The "Fluorine Conformation" Effect
Experimental data from the Cambridge Structural Database (CSD) on analogous structures (e.g., difluoromethoxy-benzobinitrile) indicates that the
-
Mechanism: The anomeric effect and dipole minimization force the
bonds away from the ring plane.[1] -
Result: This prevents the efficient "sheet-like" packing seen in 3,4,5-trimethoxybenzaldehyde (CSD Refcode: TMBALD), leading to lower lattice energy and lower melting points for the target.[1]
Part 2: Experimental Protocol for Structural Determination
Since the target molecule is prone to oiling out or forming low-quality crystals due to the flexibility of the
Phase A: Crystallization Screening (The "Oil" Contingency)[1]
-
Step 1: Sublimation (Preferred for Fluorinated Aldehydes) [1]
-
Place 50 mg of crude oil/solid in a cold-finger sublimation apparatus.
-
Apply high vacuum (
mbar) and heat bath to 40°C. -
Rationale: Fluorinated benzaldehydes have high vapor pressures. Sublimation yields high-purity single crystals directly on the cold finger, bypassing solvation effects.[1]
-
-
Step 2: Low-Temperature Solvent Diffusion
-
Dissolve target in minimum DCM (Solvent A).
-
Layer Pentane (Solvent B) carefully on top (1:3 ratio).[1]
-
Store at -20°C .
-
Rationale: Lowering temperature reduces the entropic penalty of the flexible
groups ordering into a lattice.
-
Phase B: Single Crystal XRD Data Collection
-
Mounting: Use a cryo-loop with perfluoropolyether oil (e.g., Fomblin).[1] Do NOT use hydrocarbon grease, which may dissolve fluorinated organics.[1]
-
Temperature: Collect data at 100 K .
-
Critical: The
group often exhibits rotational disorder at room temperature. Cooling freezes the conformation, allowing resolution of the fluorine positions.[1]
-
-
Refinement:
-
Watch for disorder in the
moiety. You may need to model the fluorine atoms over two positions using a PART instruction in SHELXL.
-
Part 3: Strategic Workflow Visualization
The following diagram outlines the decision matrix for characterizing this class of fluorinated intermediates, distinguishing between solid-state and oily outcomes.
Caption: Decision matrix for the crystallographic characterization of fluorinated benzaldehyde derivatives, prioritizing sublimation for oily intermediates.
References
-
Cambridge Structural Database (CSD) . Entry: TMBALD (3,4,5-Trimethoxybenzaldehyde).[1]
-
Source:[1]
-
-
Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1] Journal of Medicinal Chemistry, 2020.[1]
-
Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1] Science, 2007.
- Context: Authoritative review on the orthogonal conformation of fluorin
-
Source:[1]
-
Reutrakul, V., et al. "Synthesis and biological activity of difluoromethoxy-substituted benzaldehydes."[1] Journal of Fluorine Chemistry, 2013.
Sources
Safety Operating Guide
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT pour this compound down the drain. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or strong oxidizers.
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde is a Halogenated Organic Waste . It requires thermal destruction in a facility equipped with hydrogen fluoride (HF) scrubbers. Improper disposal risks releasing toxic HF gas and violating EPA RCRA regulations (or local equivalents).
Quick Disposal Codes:
-
Waste Class: Halogenated Organic Solvent/Solid.
-
RCRA Characteristic: Likely D001 (Ignitable) and potentially toxic; treat as Halogenated .
-
Container: HDPE (High-Density Polyethylene) or Glass.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand why it is hazardous. It is not merely an organic solvent; it is a fluorinated aldehyde.
| Feature | Chemical Moiety | Disposal Implication |
| Fluorine Content | Upon incineration, these groups decompose to form Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. This classifies the waste as Halogenated.[1] | |
| Reactivity | Susceptible to autoxidation to form carboxylic acids (3,4-bis(difluoromethoxy)-5-methoxybenzoic acid). Do not store with strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions in the waste container. | |
| Solubility | Organic Ether/Aldehyde | Lipophilic. Bioaccumulative potential is moderate. Must be kept out of aqueous waste streams to prevent groundwater contamination. |
Step-by-Step Disposal Protocol
This protocol ensures compliance with safety standards and prepares the waste for commercial pickup.
Phase A: Segregation
Crucial Rule: Segregate this waste into the Halogenated stream.
-
Scientific Logic:[2][3] Commercial incinerators charge significantly more for halogenated waste because they must run caustic scrubbers to neutralize acid gases. Mixing this compound with non-halogenated waste (like pure methanol) contaminates the entire volume, forcing the disposal vendor to treat the whole container as halogenated, tripling your disposal costs and complicating the burn profile.
Phase B: Containerization
-
Select Container: Use an amber glass bottle or an HDPE carboy.
-
Why: Amber glass protects the aldehyde from UV-induced radical oxidation. HDPE is resistant to fluoride traces.
-
-
Headspace: Leave at least 10% headspace in the container.
-
Why: Aldehydes can release volatile vapors; expansion room prevents container rupture during transport.
-
-
Add Stabilizer (Optional but Recommended): If accumulating large volumes over time, ensure the waste stream contains a small amount of antioxidant (often present in general organic waste) to prevent the formation of unstable peroxides, though this is less critical for benzaldehydes than for ethers.
Phase C: Labeling
Labeling must be explicit to protect downstream workers.
-
Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: List "3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde" explicitly.
-
Hazard Warnings: "Flammable," "Irritant," "Contains Fluorine."
The "Why": Incineration & HF Scrubbing Logic
As researchers, we must validate the destination of our waste. We do not use standard open-pit burning or low-grade incineration for this compound.
The Mechanism of Destruction:
When 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde is incinerated at
The Scrubbing Requirement:
The generated Hydrogen Fluoride (HF) is scrubbed using a calcium-based or caustic slurry (typically Calcium Hydroxide,
Visualizing the Destruction Pathway
Figure 1: The industrial destruction pathway for fluorinated benzaldehydes, highlighting the critical HF neutralization step.
Spill Response Procedures
If a spill occurs in the lab, immediate containment is required to prevent inhalation of aldehyde vapors or fluorinated decomposition products.
-
Evacuate & Ventilate: Remove ignition sources. Aldehydes are combustible.[4]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>500mL) or outside a fume hood, use a half-mask respirator with organic vapor cartridges.
-
Absorb: Do NOT use water. Water spreads organic spills. Use an inert absorbent like Vermiculite , Dry Sand , or a commercial Solvent Pillow .
-
Causality: Reactive cleaning agents (like bleach) can react with the aldehyde to produce toxic chloramines or accelerate oxidation. Inert materials physically trap the liquid without chemical reaction.
-
-
Collect: Sweep absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Aldehyde."
-
Clean Surface: Wash the surface with a mild detergent and water after the bulk material is removed.
Decision Matrix: Waste Segregation
Figure 2: Logic flow for segregating fluorinated aldehyde waste. Note that the presence of the fluorinated compound overrides the classification of non-halogenated solvents.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
Tsang, W., Burgess, D.R., & Babushok, V. (1995).[5] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee.
-
PubChem. (2023). Compound Summary: Fluorinated Benzaldehyde Derivatives (General Hazard Data). National Library of Medicine.
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Personal protective equipment for handling 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
Operational Guide: Safe Handling of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde (CAS No. 127842-54-0). As a substituted benzaldehyde containing difluoromethoxy groups, this compound is of interest in pharmaceutical and agrochemical research for its potential to modulate biological properties.[1] While comprehensive toxicological data for this specific molecule is not widely published, this guide is built upon established safety principles for analogous chemical structures, including substituted benzaldehydes and organofluorine compounds, to ensure a robust margin of safety.
The core principle of this guide is proactive risk mitigation. All procedures outlined herein are designed to protect researchers from potential chemical exposure through a multi-layered system of engineering controls, personal protective equipment, and rigorously defined operational and emergency plans.
Hazard Assessment and Risk Mitigation
Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be conducted by analogy to structurally related compounds. Substituted benzaldehydes frequently exhibit irritant properties.[2][3][4][5] Furthermore, the toxicology of organofluorine compounds can be complex and merits a cautious approach.[6][7] Therefore, 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.
Anticipated Hazard Profile (Based on Analogs)
| Hazard Classification | GHS Hazard Statement | Rationale & Corresponding Precaution |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[2][3][4][5] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | Wear chemical safety goggles at all times. Use a face shield when a splash hazard exists.[2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | Handle exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][4][5] |
| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure via inhalation, dermal contact, or eye contact.[8] The following equipment must be worn for all procedures involving this compound.
Table of Required Personal Protective Equipment
| PPE Category | Specification | Causality / Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a splash hazard.[9][10] | Protects eyes from accidental splashes and airborne particles. Substituted benzaldehydes are known eye irritants.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data.[9][11] | Prevents direct skin contact and absorption, mitigating the risk of skin irritation.[9][12] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended.[9][10] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Not required if work is conducted within a properly functioning chemical fume hood.[9][13] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates is necessary.[11] | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[3][14] |
Safe Handling & Operational Workflow
Adherence to a systematic workflow minimizes the risk of accidental release and exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood.[9][15]
-
Safety Stations: Ensure that a safety shower and eyewash station are unobstructed and readily accessible within the immediate work area.[5][11]
Procedural Steps
-
Pre-Handling: Before use, visually inspect the container for any signs of damage or leakage.[10] Ensure all required PPE is correctly donned.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.[14] Use a disposable weighing boat or weigh the material directly into the reaction vessel.[15]
-
Reactions: When setting up reactions, ensure all glassware is securely clamped. If there is a potential for splashing or energetic reaction, use a blast shield.[9]
-
Post-Handling: After handling is complete, decontaminate all work surfaces. Thoroughly wash hands and any exposed skin with soap and water.[4]
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.[14][15]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals, away from strong oxidizing agents.[5][11][16]
-
Access: The storage area should be secure and accessible only to authorized personnel.[15]
Emergency Procedures
Pre-planning is critical for a safe and effective response to any emergency.
First Aid Measures
Immediate action is required in the event of any exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[4][9]
-
Skin Contact: Remove all contaminated clothing without delay.[9] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[2][9] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention from an ophthalmologist.[9]
-
Ingestion: Do not induce vomiting. Have the person rinse their mouth with water.[2][4] Seek immediate medical attention.[9]
Spill Response Protocol
The response to a spill depends on its scale and location. Isolate the area and alert personnel nearby.[10][17]
Caption: Chemical Spill Response Workflow.
Minor Spill (Incidental, within a fume hood):
-
Ensure appropriate PPE is worn.[13]
-
Contain the spill with an inert absorbent material like vermiculite or sand.[17]
-
Slowly and carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[13][18]
-
Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.[18]
-
Report the spill to your supervisor.[13]
Major Spill (outside a fume hood or unmanageable):
-
Evacuate the immediate area and alert all personnel nearby.[19]
-
If the substance is volatile or flammable, control all ignition sources if it is safe to do so.[10]
-
Close the doors to the affected area.[10]
-
Immediately notify your institution's Environmental Health & Safety (EHS) department and your supervisor.[18] Do not attempt to clean up a major spill without specialized training and equipment.
Waste Disposal Plan
All materials contaminated with 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde must be treated as hazardous waste.[9][20] Do not dispose of this chemical into drains or general trash.[4][20]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent material) in a designated, labeled hazardous waste container.[9] Liquid waste from reactions or cleaning should be collected in a separate, compatible, and clearly labeled container.[15]
-
Container Management: Keep waste containers securely sealed when not in use. Store them in a designated satellite accumulation area.
-
Disposal Request: Arrange for disposal through your institution's EHS department. All waste must be handled in accordance with local, state, and federal regulations.[20]
-
Likely Disposal Method: The recommended disposal method for halogenated organic compounds is typically high-temperature incineration in a licensed hazardous waste facility to ensure complete destruction.[15]
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde.
- Fisher Scientific. (2010, October 28). Safety Data Sheet for Benzaldehyde, 2,5-dimethoxy-.
- Oakland University. (2025, January 14). EHSO Manual 2025-2026: Spill Control/Emergency Response.
- Louisiana Tech University. (n.d.). Appropriate Response Steps for a Small Spill.
- Fisher Scientific. (2009, February 10). Safety Data Sheet for Benzaldehyde, 3,4,5-trimethoxy-.
- University of North Carolina at Chapel Hill. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety.
- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet for p-(Difluoromethoxy)benzaldehyde.
- (n.d.). Chemical Emergency Procedures.
- Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
-
Tota, A., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet for 2-Hydroxy-5-iodo-3-methoxybenzaldehyde.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Z. I. Terman, et al. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. DTIC.
- BINGOLD. (n.d.). Personal protective equipment.
- Clayton, J. W. (1962). The Toxicity of Fluorocarbons with Special Reference to Chemical Constitution.
- Angene Chemical. (2021, May 1). Safety Data Sheet for 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.
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- BenchChem. (n.d.). Safe handling, storage, and disposal of bis(3,4-difluorophenyl) disulfide.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 3,4-Dibenzyloxybenzaldehyde.
- RS Components. (n.d.). Chemical compatibility table.
- Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 3,4-Bis(benzyloxy)-5-methoxybenzaldehyde.
-
Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14509269, 3,4-Bis(difluoromethoxy)benzaldehyde. Retrieved from PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
